Methyl 4-(methylamino)-3-nitrobenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(methylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJMPEWZLDVEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428865 | |
| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36242-50-9 | |
| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Methyl 4-(methylamino)-3-nitrobenzoate from 4-chlorobenzoic acid"
An in-depth technical guide to the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate from 4-chlorobenzoic acid.
Introduction
This compound is a valuable intermediate in the field of organic synthesis, particularly for the preparation of pharmaceuticals. Its molecular structure, which includes a methylamino group, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for more complex molecules. For instance, its precursor, 4-(methylamino)-3-nitrobenzoic acid, is a key component in the synthesis of various drugs, including antihypertensives and nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide details a common and efficient three-step industrial synthesis route starting from 4-chlorobenzoic acid.
The overall synthesis involves:
-
Nitration of 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (Amination) of the chlorinated intermediate with methylamine to form 4-(methylamino)-3-nitrobenzoic acid.
-
Fischer Esterification of the resulting carboxylic acid to produce the final product, this compound.
Overall Synthesis Workflow
The logical progression of the synthesis from the starting material to the final product is illustrated below.
Caption: Three-step synthesis of this compound.
Step 1: Nitration of 4-Chlorobenzoic Acid
The first step is the electrophilic aromatic substitution of 4-chlorobenzoic acid. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the benzene ring. The reaction yields 4-chloro-3-nitrobenzoic acid.[1][2]
Table 1: Quantitative Data for Nitration
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4-Chlorobenzoic Acid | 156.57 | 400 g | 2.55 | Starting Material |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 680 mL | ~12.5 | Solvent/Catalyst |
| Conc. Nitric Acid (HNO₃) | 63.01 | 216 mL | ~4.85 | Nitrating Agent |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 216 mL | ~3.98 | Nitrating Mixture |
| Product | ||||
| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 525.7 g | 2.61 | Intermediate |
| Yield: 98.7%[3] |
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid[3]
-
Preparation: To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, add 680 mL of concentrated sulfuric acid and 400 g of 4-chlorobenzoic acid.
-
Cooling: Stir the mixture and cool it to 0°C using an ice bath.
-
Nitrating Mixture Addition: In a separate flask, prepare the nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.
-
Reaction: After the addition is complete, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.
-
Work-up: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry it. This procedure yields approximately 525.7 g (98.7%) of 4-chloro-3-nitrobenzoic acid with a melting point of 178-180°C. The product is typically used in the next step without further purification.[3]
Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid
This step involves a nucleophilic aromatic substitution reaction. The chlorine atom on 4-chloro-3-nitrobenzoic acid is displaced by the methylamino group from an aqueous solution of methylamine.[4] The reaction is typically heated to reflux to ensure completion.
Table 2: Quantitative Data for Amination
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 400 g | 1.98 | Starting Material |
| Methylamine (25-30% aq. soln.) | 31.06 | 1025 g | ~8.25-9.9 | Nucleophile/Solvent |
| 2M Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - | pH Adjustment |
| Ethanol (EtOH) | 46.07 | 1.5 L | - | Recrystallization Solvent |
| Product | ||||
| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | 371 g | 1.89 | Intermediate |
| Yield: 95.5%[5] |
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid[5]
-
Reaction Setup: Suspend 400 g (1.98 mol) of 4-chloro-3-nitrobenzoic acid in 1025 g of a 25-30% aqueous solution of methylamine in a suitable reaction flask.
-
Heating: Heat the mixture to reflux. A clear solution should form. Continue refluxing for 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature.
-
pH Adjustment: Slowly add 2M aqueous sulfuric acid to adjust the pH to approximately 2. This will cause an orange solid to precipitate.
-
Isolation and Washing: Isolate the precipitate by filtration and wash the filter cake with 500 mL of water.
-
Purification: Transfer the wet solid to a new flask with 1.5 L of ethanol and heat the mixture to reflux for 1 hour. After cooling to room temperature, filter the suspension.
-
Drying: Dry the resulting orange powder at 60°C under vacuum to obtain approximately 371 g (95.5%) of 4-(methylamino)-3-nitrobenzoic acid.[5]
Step 3: Fischer Esterification
The final step is the conversion of the carboxylic acid group of 4-(methylamino)-3-nitrobenzoic acid into a methyl ester. This is achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
Table 3: Quantitative Data for Fischer Esterification
| Reactant/Reagent | Molar Mass ( g/mol ) | Representative Quantity | Moles | Role |
| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | 100 g | 0.51 | Starting Material |
| Methanol (CH₃OH) | 32.04 | 500 mL | ~12.4 | Reactant/Solvent |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | ~0.09 | Catalyst |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - | Neutralization |
| Product | ||||
| This compound | 210.18 | ~101 g | 0.48 | Final Product |
| Representative Yield: ~94% |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 100 g (0.51 mol) of 4-(methylamino)-3-nitrobenzoic acid in 500 mL of methanol.
-
Catalyst Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain it for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
"Methyl 4-(methylamino)-3-nitrobenzoate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, structure, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables, and the experimental workflow is visualized using the DOT language.
Introduction and Nomenclature
This compound is a substituted aromatic compound containing a methylamino group, a nitro group, and a methyl ester functionality on a benzene ring. Its specific substitution pattern makes it a valuable precursor in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The IUPAC name for this compound is this compound.[1]
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted at position 1 with a methoxycarbonyl group, at position 4 with a methylamino group, and at position 3 with a nitro group.
Table 1: Structural Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CC(=C(C=C1)NC)--INVALID-LINK--[O-] |
| InChI Key | RUJMPEWZLDVEAV-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a solid at room temperature.[2] The table below summarizes its key physicochemical properties.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 36242-50-9, 71254-71-2 | [1][2] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process starting from 4-chlorobenzoic acid. The overall workflow involves nitration, amination, and finally, esterification.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-chlorobenzoic Acid (Nitration)
A common industrial method for the synthesis of the precursor, 4-(methylamino)-3-nitrobenzoic acid, begins with 4-chlorobenzoic acid. This process involves nitration followed by nucleophilic substitution with methylamine.[1]
-
Reactants: 4-chlorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-chlorobenzoic acid.[1]
Step 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Amination)
-
Reactants: 3-nitro-4-chlorobenzoic acid, aqueous methylamine.
-
Procedure: The 3-nitro-4-chlorobenzoic acid produced in the previous step undergoes a reaction with an aqueous solution of methylamine. The reaction mixture is heated. Upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid.[1] A patent also describes a similar process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to produce 4-methylamino-3-nitrobenzoic acid.
Step 3: Synthesis of this compound (Fischer Esterification)
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.
-
Reactants: 4-(methylamino)-3-nitrobenzoic acid, methanol, strong acid catalyst (e.g., sulfuric acid).
-
Procedure: 4-(methylamino)-3-nitrobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized, typically with a sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons (multiplets) in the aromatic region. - Singlet for the methyl ester protons (-OCH₃). - Singlet for the methylamino proton (-NHCH₃). - Signal for the amine proton (-NH), which may be broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR | - Carbonyl carbon of the ester. - Aromatic carbons (multiple signals). - Methyl carbon of the ester group. - Methyl carbon of the methylamino group. |
| IR Spectroscopy | - N-H stretching vibration from the secondary amine. - C=O stretching vibration from the ester. - Asymmetric and symmetric stretching vibrations of the nitro group (NO₂). - C-H stretching from the aromatic ring and methyl groups. - C-N stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). - Fragmentation patterns corresponding to the loss of functional groups such as -OCH₃, -NO₂, etc. |
Applications in Organic Synthesis
This compound and its precursor, 4-(methylamino)-3-nitrobenzoic acid, are valuable intermediates in the pharmaceutical industry. The carboxylic acid is a key intermediate in the synthesis of antihypertensive drugs.[1] It is anticipated that the ester form is also a crucial building block in similar synthetic pathways.[1]
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations on the aromatic ring. The diagram below illustrates the dependency of each step on the successful completion of the previous one.
Caption: Logical flow of the synthesis process.
References
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate (CAS 71254-71-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate (CAS 71254-71-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, outlines its synthesis, and discusses its significant role in the pharmaceutical industry, particularly as a crucial building block in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using DOT language diagrams.
Chemical and Physical Properties
Ethyl 4-(methylamino)-3-nitrobenzoate is a solid organic compound.[1] While a specific melting point is not consistently reported in the literature, related nitrobenzoate compounds have melting points ranging from 53°C to 72°C.[2][3] It is generally soluble in organic solvents like ethanol and chloroform, with limited solubility in water.[4]
| Property | Value | Reference(s) |
| CAS Number | 71254-71-2 | [1] |
| IUPAC Name | Ethyl 4-(methylamino)-3-nitrobenzoate | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in ethanol and ether; sparingly soluble in water. | [4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, which is then esterified.[5] A detailed experimental protocol for a key step in its utilization, the reduction of the nitro group to form ethyl 3-amino-4-(methylamino)benzoate, is described below as it is a critical transformation in the synthesis of its downstream products.[6]
Experimental Protocol: Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate
This protocol describes the reduction of the nitro group of Ethyl 4-(methylamino)-3-nitrobenzoate to an amino group, a common step in the synthesis of pharmaceutical ingredients.
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr shaker apparatus
-
Celite
Procedure:
-
A solution of Ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL) is prepared.[6]
-
A slurry of 10% Pd/C (1.3 g in 10 mL of ethanol) is added to the solution under a nitrogen atmosphere.[6]
-
The reaction vessel is placed in a Parr shaker at room temperature under a hydrogen pressure of 60 psi for 5 hours.[6]
-
Upon completion of the reaction, the mixture is filtered through a celite bed to remove the catalyst.[6]
-
The filtrate is concentrated under vacuum to yield ethyl 3-amino-4-(methylamino)benzoate.[6]
The following diagram illustrates the general synthesis workflow for a key precursor, 4-(methylamino)-3-nitrobenzoic acid.
Biological Significance and Role in Drug Development
Ethyl 4-(methylamino)-3-nitrobenzoate is not known to possess significant direct biological activity itself. Its primary importance in the field of drug development lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules.
Precursor to Dabigatran Etexilate
The most notable application of Ethyl 4-(methylamino)-3-nitrobenzoate is as a starting material for the synthesis of Dabigatran etexilate.[7][8][9] Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[10]
The synthesis of Dabigatran etexilate from a derivative of Ethyl 4-(methylamino)-3-nitrobenzoate involves a multi-step process. A crucial step is the reduction of the nitro group of an intermediate derived from Ethyl 4-(methylamino)-3-nitrobenzoate, followed by a series of reactions to build the final complex molecule.[11]
Mechanism of Action and Signaling Pathway of Dabigatran
As Ethyl 4-(methylamino)-3-nitrobenzoate is a precursor to Dabigatran, understanding the mechanism of action of Dabigatran provides context for the end-application of this chemical intermediate.
Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[12][13] By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots.[14] It can inhibit both free and clot-bound thrombin.[15][16] This action is central to its therapeutic effect in preventing and treating thromboembolic disorders.[17]
The coagulation cascade is a complex signaling pathway. Dabigatran's inhibitory action on thrombin effectively blocks the final common pathway of this cascade.
Conclusion
Ethyl 4-(methylamino)-3-nitrobenzoate is a valuable chemical intermediate with its primary significance rooted in its application in the synthesis of the anticoagulant drug Dabigatran etexilate. While it does not exhibit notable biological activity on its own, its structural features make it a critical component for the construction of this pharmacologically important molecule. This guide has provided a detailed overview of its chemical properties, synthesis, and its indirect but vital role in the development of a key therapeutic agent. For researchers and professionals in drug development, understanding the chemistry and application of such intermediates is fundamental to the advancement of new pharmaceuticals.
References
- 1. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 2. Ethyl 3-methyl-4-nitrobenzoate [myskinrecipes.com]
- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 10. The pharmacology and therapeutic use of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of Methyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), outlines general experimental protocols for these analytical techniques, and includes a schematic for the analytical workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Ar-H (H-2) |
| ~7.9 | dd | 1H | Ar-H (H-6) |
| ~6.9 | d | 1H | Ar-H (H-5) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.1 | d | 3H | -NHCH₃ |
| ~8.2 | br s | 1H | -NH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) would be approximately 2 Hz for meta coupling and 9 Hz for ortho coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~150 | Ar-C (C-4) |
| ~137 | Ar-C (C-3) |
| ~135 | Ar-C (C-6) |
| ~130 | Ar-C (C-2) |
| ~120 | Ar-C (C-1) |
| ~115 | Ar-C (C-5) |
| ~52 | -OCH₃ |
| ~30 | -NHCH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2960 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ |
| 163 | [M - NO₂]⁺ |
| 151 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Acquisition of ¹H NMR Spectrum : The instrument is tuned to the proton frequency. A standard single-pulse experiment is run. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Acquisition of ¹³C NMR Spectrum : The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common.[2] A few milligrams of the compound are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the KBr pellet or the clean salt plate is recorded first. Then, the sample is placed in the instrument's sample holder, and the spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization : The sample molecules are ionized. Electron ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[4]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
"solubility of Methyl 4-(methylamino)-3-nitrobenzoate in common lab solvents"
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information inferred from its precursor and structurally similar compounds. Furthermore, detailed experimental protocols for determining the solubility of organic compounds in common laboratory solvents are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring, imparts specific physicochemical properties that influence its behavior in different solvent systems. Understanding the solubility of this intermediate is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and the methodologies to determine them empirically.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 36242-50-9 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Solid | [1] |
Solubility Profile
Table 1: Qualitative Solubility of 4-(Methylamino)-3-nitrobenzoic Acid and Structurally Similar Compounds
| Compound | Water | Ethanol | Methanol | DMSO | Ether | Chloroform | Acetone |
| 4-(Methylamino)-3-nitrobenzoic acid (precursor) | Soluble | Soluble | Soluble | Soluble | - | - | - |
| Ethyl 4-nitrobenzoate | Limited | Soluble | - | - | - | Soluble | Soluble |
| Methyl 3-nitrobenzoate | Insoluble | Slightly Soluble | Slightly Soluble | - | Slightly Soluble | - | - |
| Ethyl 4-aminobenzoate (Benzocaine) | Sparingly Soluble | Soluble | - | - | Soluble | Soluble | - |
Based on the data presented in Table 1, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as DMSO, ethanol, and methanol, and likely limited solubility in water. The presence of the methyl ester group, as opposed to the carboxylic acid in its precursor, may slightly decrease its polarity and water solubility.
Experimental Protocol for Solubility Determination
The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound in various laboratory solvents.[2][3][4]
4.1. Materials
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
-
Analytical balance
-
Solvents: Purified water, Ethanol, Methanol, Dimethyl sulfoxide (DMSO), Acetone, Dichloromethane, Diethyl ether, Toluene, Hexane.
4.2. Procedure
-
Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition (for insoluble or partially soluble compounds): If the compound is not fully soluble in 1 mL, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 10 mL.
-
Heating (optional): For compounds that are insoluble at room temperature, the mixture can be gently heated to assess the effect of temperature on solubility. Ensure to cool the solution to room temperature to check for precipitation.
-
Record Results: Record the solubility as:
-
Very Soluble: Dissolves in < 1 mL of solvent.
-
Soluble: Dissolves in 1-3 mL of solvent.
-
Sparingly Soluble: Dissolves in 3-10 mL of solvent.
-
Insoluble: Does not dissolve in 10 mL of solvent.
-
Experimental Workflow Visualization
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for understanding and determining its solubility. By analyzing the properties of its precursor and structurally related molecules, it is predicted that the compound will be soluble in polar organic solvents. The detailed experimental protocol provided herein offers a systematic approach for researchers to empirically determine the solubility of this and other organic compounds, which is a critical step for its successful application in research and development.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details the core synthetic routes, experimental methodologies, and quantitative data to support research and development in organic synthesis and drug discovery.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a substituted benzene ring with methylamino, nitro, and methyl ester functional groups, makes it a versatile precursor for the elaboration of more complex molecules. Notably, it is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor. This guide will focus on the most prevalent and efficient synthetic pathways to this compound, providing detailed experimental protocols and comparative data.
Core Synthesis Pathways
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of the precursor acid: 4-(Methylamino)-3-nitrobenzoic acid is synthesized.
-
Esterification: The precursor acid is then esterified to yield the final product.
Two primary pathways for the synthesis of the 4-(methylamino)-3-nitrobenzoic acid precursor are widely documented.
Pathway 1: From 4-Halogenated Benzoic Acid
This common industrial method starts with either 4-chloro-3-nitrobenzoic acid or 4-chlorobenzoic acid.[1][2][3][4]
-
Step 1a: Nitration of 4-Chlorobenzoic Acid. If starting with 4-chlorobenzoic acid, the first step is nitration to introduce the nitro group at the 3-position. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.[1][3]
-
Step 1b: Nucleophilic Aromatic Substitution. The resulting 4-chloro-3-nitrobenzoic acid undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine.[1][3][4] The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid.[1][3][4]
Pathway 2: From Methyl 4-Fluoro-3-nitrobenzoate
An alternative route involves a nucleophilic aromatic substitution (SNAr) reaction starting from methyl 4-fluoro-3-nitrobenzoate. The fluorine atom is a good leaving group, and its reaction with a primary amine like methylamine proceeds efficiently.
Experimental Protocols
Pathway 1: Detailed Methodology
Step 1a: Nitration of 4-Chlorobenzoic Acid
-
Reagents: 4-chlorobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: 4-chlorobenzoic acid is dissolved in concentrated sulfuric acid. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining a low temperature (typically 0-10 °C) with an ice bath. After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid. The solid is collected by filtration and washed with water.[1][3]
Step 1b: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
-
Reagents: 4-chloro-3-nitrobenzoic acid, aqueous methylamine solution (25-30%).
-
Procedure: 4-chloro-3-nitrobenzoic acid is suspended in an aqueous solution of methylamine.[4] The mixture is heated to reflux for several hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the solution is cooled, and the pH is adjusted to approximately 2 with an acid (e.g., 2M sulfuric acid) to precipitate the product.[4] The resulting solid is filtered, washed with water and ethanol, and then dried under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid as a yellow or orange powder.[4]
Step 2: Esterification to this compound
-
Reagents: 4-(methylamino)-3-nitrobenzoic acid, methanol, strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure: 4-(methylamino)-3-nitrobenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours.[1] After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.
Quantitative Data Summary
| Starting Material | Intermediate/Product | Reagents | Reaction Conditions | Yield | Purity (HPLC) | Reference |
| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 4 hours | 97.5% | 97.7% | [4] |
| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 2 hours | - | 99.1% | [4] |
| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 1 hour | 95.5% | 99.4% | [4] |
Synthesis Pathway Visualizations
Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.
Caption: Synthesis via Nucleophilic Aromatic Substitution of a Fluorinated Precursor.
Applications in Pharmaceutical Synthesis
This compound and its precursor acid are valuable intermediates in the pharmaceutical industry.[1] 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of antihypertensive drugs.[1] The ester form is a crucial building block in similar synthetic pathways.[1] For instance, it is a documented intermediate in the synthesis of Dabigatran etexilate.[2][5]
Conclusion
The synthesis of this compound is well-established, with the pathway involving the nucleophilic substitution of a halogenated precursor by methylamine followed by esterification being the most reported and industrially scalable method. The choice of starting material, whether 4-chlorobenzoic acid or a pre-functionalized nitro-halogenated benzene derivative, will depend on factors such as cost, availability, and desired purity of the final product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate: Physical Properties and Synthetic Importance
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the physical properties of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. The document details available physicochemical data, outlines standardized experimental protocols for determining these properties, and visualizes the compound's crucial role in the synthesis of therapeutic agents.
Core Physical Properties
While specific, experimentally determined melting and boiling points for this compound are not consistently reported in readily accessible literature, its physical state is known to be a solid at ambient temperature.[1] For comparative purposes, the physical properties of its immediate precursor, 4-(methylamino)-3-nitrobenzoic acid, and other structurally related nitrobenzoate compounds are presented in Table 1. This data provides a valuable reference for estimating the expected physical characteristics of the title compound.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | 36242-50-9 | C₉H₁₀N₂O₄ | Not available | Not available |
| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | >300 | 393.7 ± 37.0 (Predicted) |
| Methyl 4-methyl-3-nitrobenzoate | 7356-11-8 | C₉H₉NO₄ | 49 - 53[2] | Not available |
| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 78 - 80[3] | 279[3] |
| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | 94 - 96 | Not available |
Experimental Protocols for Physical Property Determination
Standardized methodologies are critical for the accurate determination of a compound's physical properties. The following sections detail the conventional laboratory protocols for measuring the melting and boiling points of organic solids.
Melting Point Determination: Capillary Method
This protocol is the standard for accurately determining the melting range of a crystalline solid such as this compound.
Materials and Equipment:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)
-
Glass capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small quantity of dry this compound is placed in a mortar and ground into a fine powder to ensure uniform heating.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the sample into the sealed end, achieving a sample height of approximately 2-3 mm.
-
Apparatus Assembly: The loaded capillary tube is secured to the thermometer, aligning the sample with the thermometer bulb. The assembly is then inserted into the heating block or bath of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady, slow rate of 1-2 °C per minute, especially when approaching the anticipated melting temperature.
-
Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range constitutes the melting point.
Boiling Point Determination: Capillary Method
Given that this compound is a solid, this method would be employed to determine its boiling point under reduced pressure to prevent decomposition at high temperatures.
Materials and Equipment:
-
Small-scale distillation apparatus or a Thiele tube setup
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heating mantle or oil bath
Procedure:
-
Sample Introduction: A small amount (a few drops) of the molten compound is placed in the small test tube.
-
Capillary Placement: A capillary tube, with its sealed end pointing upwards, is placed inside the test tube, submerged in the liquid.
-
Heating: The apparatus is gently heated. The air trapped inside the capillary will expand and exit as a slow stream of bubbles.
-
Equilibrium Observation: The heating rate is increased until a continuous and rapid stream of bubbles emerges from the capillary's open end.
-
Boiling Point Reading: The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at the given pressure.
Synthetic Utility and Logical Workflow
This compound is a pivotal intermediate in the synthesis of complex pharmaceuticals, most notably the direct thrombin inhibitor, Dabigatran etexilate.[4][5][6]
Synthetic Workflow
The synthesis of this compound is typically achieved through a two-step process beginning with 4-chloro-3-nitrobenzoic acid. This involves a nucleophilic aromatic substitution reaction with methylamine, followed by a Fischer esterification.
Caption: Synthetic pathway to this compound.
Role in Drug Development: The Synthesis of Dabigatran Etexilate
The significance of this compound in drug development is exemplified by its role as a key precursor in the synthesis of Dabigatran etexilate. The logical progression from this intermediate to the final active pharmaceutical ingredient involves several key transformations.
Caption: Key intermediate in the synthesis of Dabigatran etexilate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 5. researchgate.net [researchgate.net]
- 6. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry.[1][2][3] This document details the prevalent synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][3] Its molecular structure, featuring a carboxylic acid, a secondary amine, and a nitro group, offers versatile reactivity for the construction of complex molecular architectures. This guide will focus on the most common and industrially relevant synthetic methodologies for its preparation.
Synthetic Pathways
The synthesis of 4-(methylamino)-3-nitrobenzoic acid is primarily achieved through a few key pathways, with the most common starting from readily available halo-benzoic acids.
Pathway 1: From 4-Chlorobenzoic Acid
A widely adopted industrial method for synthesizing 4-(methylamino)-3-nitrobenzoic acid begins with 4-chlorobenzoic acid.[1][4] This two-step process involves an initial nitration reaction followed by a nucleophilic aromatic substitution.
-
Nitration of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.[1][2]
-
Amination with Methylamine: The resulting 4-chloro-3-nitrobenzoic acid then undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine, where the methylamino group displaces the chlorine atom to form the final product.[1][2][5]
Pathway 2: From 4-Fluorobenzoic Acid
An alternative, yet similar, pathway utilizes 4-fluorobenzoic acid as the starting material. The reaction sequence mirrors that of the chloro-derivative.
-
Nitration of 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid is nitrated to produce 4-fluoro-3-nitrobenzoic acid.[2]
-
Amination with Methylamine: Subsequently, a nucleophilic aromatic substitution with methylamine is performed to yield 4-(methylamino)-3-nitrobenzoic acid.[2]
Pathway 3: From 3,4-Dinitrobenzoic Acid
Another synthetic route involves the selective mono-amination of 3,4-dinitrobenzoic acid. In this method, 3,4-dinitrobenzoic acid is dissolved in ethanol and treated with methylamine in the presence of a base like triethylamine to afford 4-(methylamino)-3-nitrobenzoic acid with a reported yield of 81%.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the primary synthetic pathway starting from 4-chlorobenzoic acid.
| Reactant | Molecular Weight ( g/mol ) | Amount | Molar Ratio |
| 4-Chlorobenzoic Acid | 156.57 | 400 g | 1 |
| Concentrated Nitric Acid | 63.01 | 216 mL | ~1.3 |
| Concentrated Sulfuric Acid | 98.08 | 680 mL + 216 mL | ~5 |
| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |
| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 98.7% | 178-180 |
| Reactant | Starting Material | Reagent |
| 4-Chloro-3-nitrobenzoic Acid | - | Aqueous Methylamine (30-40%) |
| Product | Molecular Weight ( g/mol ) | Appearance |
| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | Yellow Solid |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-(methylamino)-3-nitrobenzoic acid starting from 4-chlorobenzoic acid.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
-
To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[7]
-
Stir the mixture and cool it to 0°C using an ice bath.[2][7]
-
Prepare a nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid.[7]
-
Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[7]
-
After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[7]
-
Pour the reaction mixture over crushed ice to precipitate the product.[2][7]
-
Filter the precipitate, wash it with water until neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.[4]
Step 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-3-nitrobenzoic acid obtained from the previous step in a 30% aqueous solution of methylamine.[4]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Acidify the solution by slowly adding acetic acid to adjust the pH to approximately 3-5, which will cause the product to precipitate.[8]
-
Collect the yellow solid precipitate by vacuum filtration and wash with water.[4][8]
-
Dry the product to obtain 4-(methylamino)-3-nitrobenzoic acid.
Reaction Pathway Diagrams
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthesis from 4-Chlorobenzoic Acid.
Caption: Synthesis from 4-Fluorobenzoic Acid.
Caption: Synthesis from 3,4-Dinitrobenzoic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Nitration of 4-Methylaminobenzoic Acid
The nitration of 4-methylaminobenzoic acid is a key electrophilic aromatic substitution reaction that yields 4-(methylamino)-3-nitrobenzoic acid. This product serves as a versatile intermediate in the synthesis of various pharmaceuticals, including antihypertensives like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. It is also utilized in the production of azo dyes and as a monomer in polymer synthesis[1]. Understanding the mechanism, regioselectivity, and experimental parameters of this reaction is crucial for optimizing its yield and purity for these applications.
This technical guide provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant data.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 4-methylaminobenzoic acid proceeds via an electrophilic aromatic substitution (SEAr) pathway[2][3]. The overall reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).
Caption: Overall nitration reaction of 4-methylaminobenzoic acid.
Step 1: Generation of the Electrophile (Nitronium Ion)
The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion[4].
Caption: Formation of the nitronium ion electrophile.
Step 2: Electrophilic Attack and Regioselectivity
The 4-methylaminobenzoic acid molecule has two substituents influencing the position of electrophilic attack:
-
-NHCH₃ (Methylamino group): A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance[2].
-
-COOH (Carboxylic acid group): A deactivating, meta-director because it withdraws electron density from the ring[5][6].
The powerful activating effect of the methylamino group dominates the directing effects. It directs the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, the substitution occurs at one of the ortho positions (C3 or C5). The nitro group is installed at the C3 position, ortho to the methylamino group and meta to the carboxylic acid group.
Step 3: Formation and Stabilization of the Sigma Complex
The nucleophilic π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[4]. The positive charge is delocalized over the ring and, crucially, onto the nitrogen atom of the methylamino group, which provides significant stabilization.
Caption: Mechanism of electrophilic attack and resonance stabilization.
Step 4: Deprotonation and Aromatization
A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-methylamino-3-nitrobenzoic acid[4].
Experimental Protocol
While a specific protocol for the direct nitration of 4-methylaminobenzoic acid is not extensively detailed in the provided search results, a reliable procedure can be constructed based on standard nitration methods for substituted benzoic acids and anilines[5][6][7]. The key is to maintain a low temperature to control the exothermic reaction and prevent side product formation.
Caption: General experimental workflow for nitration.
Materials and Reagents
-
4-Methylaminobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Distilled Water
-
Ethanol (for recrystallization, optional)
Procedure
-
Preparation of Substrate Solution: In a flask, carefully add 4-methylaminobenzoic acid to concentrated sulfuric acid, ensuring the flask is cooled in an ice-salt bath to maintain a temperature below 5°C[5][8]. Stir until the solid is fully dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid[7]. Cool this mixture thoroughly in the ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylaminobenzoic acid over a period of 15-20 minutes[6][7]. It is critical to monitor the temperature and keep it at or below 5°C throughout the addition to prevent over-nitration and side reactions[5].
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes, then allow it to stand at room temperature for another 15 minutes to ensure the reaction goes to completion[6][7].
-
Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice with vigorous stirring[5]. The product, 4-methylamino-3-nitrobenzoic acid, will precipitate as a yellow solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid[5][7]. The product can be further purified by recrystallization, potentially from an ethanol/water mixture if necessary. Dry the final product completely.
Quantitative Data Summary
Direct yield and quantitative data for the nitration of 4-methylaminobenzoic acid are not prominently available in the initial search. However, data from analogous and alternative synthetic routes provide valuable context.
| Starting Material | Product | Reagents | Reported Yield | Reference |
| 3,4-Dinitrobenzoic acid | 4-Methylamino-3-nitrobenzoic acid | Methylamine, Triethylamine, Ethanol | 81% | [9] |
| 4-Chlorobenzoic acid | 4-Chloro-3-nitrobenzoic acid | HNO₃, H₂SO₄ | 91.7% | [10] |
| Methyl m-nitrobenzoate | m-Nitrobenzoic acid | NaOH, HCl (Hydrolysis) | 90-96% | [11] |
Note: The table includes yields for a related nitration and an alternative synthesis of the target molecule to provide a benchmark for expected efficiency. The high yield in the nitration of 4-chlorobenzoic acid suggests that the nitration of 4-methylaminobenzoic acid should also be an efficient process under optimized conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aiinmr.com [aiinmr.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. webassign.net [webassign.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Fischer Esterification of 4-(methylamino)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid to produce methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the chemical properties of the involved compounds, provides a step-by-step experimental protocol for the synthesis of the starting material and its subsequent esterification, and presents the information in a clear, structured format for ease of use by professionals in drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant, 4-(methylamino)-3-nitrobenzoic acid, and the product, this compound, is provided below.
| Property | 4-(methylamino)-3-nitrobenzoic acid | This compound |
| CAS Number | 41263-74-5 | 36242-50-9[1] |
| Molecular Formula | C₈H₈N₂O₄ | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 196.16 g/mol | 210.19 g/mol [1] |
| Appearance | Yellow solid | Solid[1] |
| Melting Point | >300°C | Not available |
| Solubility | Soluble in DMSO and Methanol | Not available |
Synthesis Pathway
The synthesis of this compound is a two-step process. First, the precursor 4-(methylamino)-3-nitrobenzoic acid is synthesized from 4-chloro-3-nitrobenzoic acid. This is followed by the Fischer esterification of the synthesized acid to yield the final methyl ester.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide amalgamates available data for the compound, its precursor 4-(methylamino)-3-nitrobenzoic acid, and general safety protocols for aromatic nitro and amino compounds. A conservative approach to safety is strongly advised.
Physicochemical and Toxicological Data
Quantitative data for this compound and its precursor are summarized below. It is crucial to note the discrepancy in reported CAS numbers for the target compound. This guide will proceed with the data associated with CAS number 36242-50-9, which has associated GHS hazard statements.
Table 1: Physicochemical Properties
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 36242-50-9[1][2] | 41263-74-5[3][4] |
| Molecular Formula | C₉H₁₀N₂O₄[2] | C₈H₈N₂O₄[3] |
| Molecular Weight | 210.19 g/mol [2] | 196.16 g/mol [4] |
| Physical Form | Solid | Crystal - Powder[5] |
| Color | - | Pale yellow - Deep yellow[5] |
| Purity | - | 98%[5] |
| Storage Temperature | - | Room Temperature[5] |
Table 2: Toxicological and Hazard Data
| Hazard Information | This compound (CAS: 36242-50-9) | 4-(Methylamino)-3-nitrobenzoic Acid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |
| Signal Word | Warning[2] | Warning[5] |
| GHS Pictograms | GHS07 (Exclamation Mark)[5] | GHS07 (Exclamation Mark)[5] |
| Acute Toxicity (Oral) | LD50 - rat (female) - > 2000 mg/kg bw (for the precursor acid)[6] | LD50 - rat (female) - > 2000 mg/kg bw[6] |
| Dermal Toxicity | No data available | No data available[6] |
| Inhalation Toxicity | No data available | No data available[6] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC (for the precursor acid).[4] | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[4] |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on general best practices for handling hazardous aromatic nitro and amino compounds and should be adapted to specific laboratory conditions and experimental scales.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Aromatic nitro compounds can be volatile and should be handled with adequate local exhaust ventilation.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes. A face shield provides an additional layer of protection.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | No single glove material offers universal protection. Nitrile gloves provide good resistance to a range of chemicals. Inspect gloves for any signs of degradation before use and dispose of them immediately after contamination.[3] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a non-flammable material like cotton should be worn and fully buttoned to protect the skin.[3] |
| Respiratory | Air-purifying respirator (if necessary) | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. This necessitates a formal respiratory protection program, including fit testing.[4][6] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills. |
Handling and Storage
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[6] Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Spill and Disposal Procedures
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 3. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Risk assessment and control workflow for handling this compound.
Caption: Logic diagram for selecting appropriate PPE based on identified hazards.
Conclusion
While this compound is a valuable intermediate, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. Researchers and professionals must adhere to the stringent safety protocols outlined in this guide, which are derived from the available information on the compound and its structural analogs. Prioritizing engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount to ensuring a safe laboratory environment. As more specific data becomes available, these handling procedures should be reviewed and updated accordingly.
References
An In-depth Technical Guide to Alternative Starting Materials for the Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alternative synthetic routes for Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details various starting materials, corresponding experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The conventional synthesis typically involves the esterification of 4-(methylamino)-3-nitrobenzoic acid. This guide explores alternative starting materials and pathways for the synthesis of this important precursor acid and the final ester, offering flexibility in process development and optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor is provided below.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 71254-71-2[1] | 41263-74-5[1] |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₈H₈N₂O₄[1] |
| Molecular Weight | 210.19 g/mol [1] | 196.16 g/mol [1] |
| Appearance | Solid[2] | Yellow crystalline powder[1] |
| Melting Point | Not specified | 210-212 °C[1] |
| Solubility | Not specified | Soluble in water, ethanol, and DMSO[1] |
Synthetic Pathways and Starting Materials
Several alternative starting materials can be employed for the synthesis of this compound. The primary strategies involve either the synthesis of the intermediate 4-(methylamino)-3-nitrobenzoic acid followed by esterification, or the direct formation of the final product from a suitable precursor.
Synthesis via 4-(Methylamino)-3-nitrobenzoic Acid Intermediate
The most common approach is a two-step process: synthesis of 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.
A widely used industrial method begins with 4-chlorobenzoic acid. This process involves nitration followed by nucleophilic aromatic substitution.[1]
Logical Relationship: Synthesis from 4-Chlorobenzoic Acid
Caption: Synthesis workflow starting from 4-chlorobenzoic acid.
Experimental Protocol:
-
Step 1: Nitration of 4-Chlorobenzoic Acid. [1][3]
-
Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product, 4-chloro-3-nitrobenzoic acid.
-
Filter and wash the solid with water until neutral.
-
-
Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid. [1][3][4]
-
Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 30-40%).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to approximately 3-5 with an acid (e.g., acetic acid) to precipitate the product.[4]
-
Collect the yellow solid of 4-(methylamino)-3-nitrobenzoic acid by vacuum filtration and wash with water.
-
-
Step 3: Esterification of 4-(Methylamino)-3-nitrobenzoic Acid. [1]
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol.
-
Add a strong acid catalyst, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate.
-
This method involves the direct nitration of 4-methylaminobenzoic acid.[1]
Logical Relationship: Synthesis from 4-Methylaminobenzoic Acid
Caption: Synthesis workflow starting from 4-methylaminobenzoic acid.
Experimental Protocol:
-
Step 1: Nitration of 4-Methylaminobenzoic Acid. [1]
-
React 4-methylaminobenzoic acid with a mixture of nitric acid and sulfuric acid to produce 4-(methylamino)-3-nitrobenzoic acid.
-
-
Step 2: Esterification.
-
Follow the esterification protocol described in section 3.1.1, Step 3.
-
This approach utilizes a nucleophilic aromatic substitution where one nitro group is displaced by methylamine.
Logical Relationship: Synthesis from 3,4-Dinitrobenzoic Acid
Caption: Synthesis workflow starting from 3,4-dinitrobenzoic acid.
Experimental Protocol:
-
Step 1: Amination of 3,4-Dinitrobenzoic Acid. [5]
-
Dissolve 3,4-dinitrobenzoic acid in ethanol.
-
Add triethylamine and a solution of methylamine in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, concentrate the mixture and add water.
-
Filter the mixture and acidify the filtrate with acetic acid to precipitate the product.
-
Collect and dry the solid 4-(methylamino)-3-nitrobenzoic acid. A yield of 81% has been reported for this step.[5]
-
-
Step 2: Esterification.
-
Follow the esterification protocol described in section 3.1.1, Step 3.
-
Direct Synthesis from Esterified Precursors
An alternative strategy is to perform the amination step on a pre-esterified starting material.
This method involves the direct reaction of Methyl 4-chloro-3-nitrobenzoate with methylamine.
Logical Relationship: Synthesis from Methyl 4-chloro-3-nitrobenzoate
Caption: Direct synthesis from Methyl 4-chloro-3-nitrobenzoate.
Experimental Protocol:
-
Synthesis of Methyl 4-chloro-3-nitrobenzoate.
-
This starting material can be prepared by the esterification of 4-chloro-3-nitrobenzoic acid with methanol.[6][7]
-
One procedure involves dissolving 4-chloro-3-nitrobenzoic acid in methanol, adding triethylamine, cooling the mixture, and then slowly adding acetyl chloride. The mixture is then refluxed for 6 hours.[7]
-
-
Amination of Methyl 4-chloro-3-nitrobenzoate.
-
The reaction of Methyl 4-chloro-3-nitrobenzoate with methylamine would proceed via nucleophilic aromatic substitution to yield the final product. Specific reaction conditions would need to be optimized but would likely involve heating the reactants in a suitable solvent.
-
Similar to the chloro-analogue, the fluoro-substituted ester can be used as a starting material. The fluorine atom is a good leaving group for nucleophilic aromatic substitution.
Experimental Protocol:
-
Synthesis of Methyl 4-fluoro-3-nitrobenzoate. [8]
-
Dissolve 4-fluoro-3-nitro-benzoic acid in methanol.
-
Add concentrated sulfuric acid and heat to reflux for 3 hours.
-
Cool the reaction, pour it onto ice, and collect the precipitated product by suction filtration. A yield of 90% has been reported for this esterification.[8]
-
-
Amination of Methyl 4-fluoro-3-nitrobenzoate.
-
The resulting Methyl 4-fluoro-3-nitrobenzoate can then be reacted with methylamine to yield this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of the intermediate, 4-(methylamino)-3-nitrobenzoic acid, from various starting materials.
| Starting Material | Intermediate | Reagents | Reported Yield | Reference |
| 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | H₂SO₄, HNO₃ | 91.7% | [3] |
| 4-Chloro-3-nitrobenzoic Acid | 4-(Methylamino)-3-nitrobenzoic Acid | Methylamine | - | [1][3][4] |
| 3,4-Dinitrobenzoic Acid | 4-(Methylamino)-3-nitrobenzoic Acid | Methylamine, Triethylamine, Ethanol | 81% | [5] |
Conclusion
This guide has outlined several viable alternative starting materials and synthetic routes for the production of this compound. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis to make informed decisions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 4-chloro-3-nitrobenzoate CAS#: 14719-83-6 [m.chemicalbook.com]
- 8. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
Methodological & Application
Application Notes and Protocols: Methyl 4-(methylamino)-3-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl 4-(methylamino)-3-nitrobenzoate, a key building block in organic synthesis, particularly in the pharmaceutical industry. It details the compound's properties, synthesis, and applications, with a focus on its role in the preparation of angiotensin II receptor blockers.
Introduction
This compound is a versatile aromatic compound containing a methylamino group, a nitro group, and a methyl ester functionality. This unique combination of functional groups makes it an important intermediate for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). Its primary utility lies in its ability to undergo various chemical transformations, such as reduction of the nitro group to an amine, which can then be used to construct heterocyclic rings.
Physicochemical and Spectroscopic Data
The properties of this compound and its immediate precursor are summarized below.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 36242-50-9[1] | 41263-74-5 |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₈H₈N₂O₄ |
| Molecular Weight | 210.19 g/mol [1] | 196.16 g/mol |
| Appearance | Solid[1] | Yellow crystalline powder |
| Melting Point | Not specified; Est. ~160-170 °C (by analogy to similar compounds)[2] | 210-212 °C |
| Solubility | Not specified | Soluble in water, ethanol, and DMSO |
| ¹H NMR (CDCl₃, ppm) | Estimated: δ 8.5 (s, 1H), 7.9 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H), 3.1 (d, 3H), 8.2 (br s, 1H, NH) | See reference[3] |
| ¹³C NMR (CDCl₃, ppm) | Estimated: δ 166, 150, 140, 135, 130, 120, 115, 52, 30 | - |
| IR (cm⁻¹) | Estimated: 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1580, 1450 (C=C, aromatic), 1530, 1350 (N-O, nitro), 1280 (C-O, ester) | - |
Note: Spectroscopic data for this compound is estimated based on the analysis of structurally similar compounds such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate.[4][5][6]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzoic acid.
Synthesis Workflow
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This protocol is adapted from established industrial methods.
Materials:
-
4-Chloro-3-nitrobenzoic acid (1 eq)
-
Aqueous methylamine solution (40%)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol follows a standard Fischer esterification procedure.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid (1 eq)
-
Methanol (as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various pharmaceuticals, particularly those containing a benzimidazole core.
Role in the Synthesis of Candesartan
Candesartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of its benzimidazole core can be initiated from this compound.
Synthetic Scheme Outline:
Signaling Pathway of Candesartan
Candesartan functions by blocking the Angiotensin II Receptor Type 1 (AT1R), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][7] This leads to vasodilation and a reduction in blood pressure.
Conclusion
This compound is a crucial intermediate in organic synthesis, offering a versatile platform for the construction of complex molecules. Its application in the synthesis of blockbuster drugs like Candesartan highlights its significance in the pharmaceutical industry. The synthetic protocols and pathways detailed in this document provide a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-(benzylaMino)-3-nitrobenzoate CAS#: 68502-46-5 [m.chemicalbook.com]
- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. sciencing.com [sciencing.com]
- 6. brainly.com [brainly.com]
- 7. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: Reduction of the Nitro Group in Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of the nitro group in Methyl 4-(methylamino)-3-nitrobenzoate to synthesize Methyl 3-amino-4-(methylamino)benzoate, a key intermediate in the preparation of various pharmaceutical compounds. Several effective methods are presented, including catalytic hydrogenation and reductions using stannous chloride or sodium dithionite.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development.[1] Its chemical structure, featuring a nitro group ortho to a methylamino group and para to a methyl ester, allows for targeted reduction of the nitro functionality to an amine. This transformation yields Methyl 3-amino-4-(methylamino)benzoate, a diamino compound crucial for the synthesis of heterocyclic systems and other complex, biologically active molecules. The choice of reduction protocol can be critical to avoid side reactions and ensure high yields and purity. This application note details reliable and reproducible methods for this conversion, providing researchers with practical and efficient synthetic routes.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for common methods used in the reduction of aromatic nitro compounds, providing a basis for method selection.
| Method | Reagents/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield | Notes |
| Catalytic Hydrogenation | Raney Ni, H₂ (50 psi) | Methanol (MeOH) | Room Temp. | 8 hours | High | Effective for nitro group reduction.[2] Raney Nickel is often used to avoid dehalogenation which can be an issue with Pd/C.[3] |
| Pd/C, H₂ | Methanol (MeOH) | Room Temp. | 16 hours | 99% | A common and high-yielding method for nitro reduction.[3][4] May not be suitable for substrates with halogen substituents. | |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethyl Acetate (EtOAc) | 50 °C | Overnight | 95% | A mild method that is tolerant of other reducible groups like esters.[5][6] The reaction is filtered through celite during workup.[6] |
| SnCl₂ | Ethanol (EtOH) | Reflux | 4 hours | 91% | An alternative solvent system for the SnCl₂ reduction.[6] | |
| Sodium Dithionite Reduction | Na₂S₂O₄ (Sodium Dithionite) | THF/EtOH/H₂O | Room Temp. | 2 hours | 68% | A metal-free alternative that is economical and chemoselective, tolerating ester groups.[4][7] The reaction progress is often indicated by a color change from orange to yellow.[4] |
| Iron Reduction | Fe powder, Acetic Acid (AcOH) | Ethanol/Water | Ultrasound | 1 hour | — | A mild reduction method.[8] Quantitative yield is suggested but not explicitly stated for this specific substrate.[8][9] |
Experimental Protocols
Method 1: Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using stannous chloride, which is known for its mildness and functional group tolerance.[5][6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl Acetate (EtOAc)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Celite
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethyl Acetate (EtOAc).
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq).
-
Reaction: Heat the reaction mixture to 50°C and stir overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble tin salts.
-
Wash the filtrate with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with additional EtOAc.
-
-
Purification:
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the product, Methyl 3-amino-4-(methylamino)benzoate.
-
Visualizations
Experimental Workflow for Stannous Chloride Reduction
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Derivatization of Methyl 4-(methylamino)-3-nitrobenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Methyl 4-(methylamino)-3-nitrobenzoate and its precursors for use in various biological assays. It covers synthetic pathways, derivatization strategies for enhanced analysis, and applications in biological screening.
Introduction
This compound is a versatile organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a methylamino group, a nitro group, and a methyl ester on a benzene ring, offers multiple sites for chemical modification or derivatization.[1] Such derivatization is often crucial for enhancing detectability in analytical methods, improving chromatographic separation, or for exploring structure-activity relationships (SAR) in drug discovery.[2] For instance, pre-column derivatization can significantly improve the detection of compounds that lack a strong chromophore, a common challenge in HPLC-UV analysis.[2] This compound and its derivatives have shown potential in various therapeutic areas, including the development of antihypertensive and nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3]
Synthesis of this compound and Precursors
The synthesis of this compound typically proceeds through the esterification of its carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid.[1] The synthesis of this acid is a critical initial step and is well-documented.[1][4]
A common industrial method for synthesizing 4-(methylamino)-3-nitrobenzoic acid starts from 4-chlorobenzoic acid.[1][4] This process involves two main steps:
-
Nitration: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzoic acid.[1][4]
-
Amination: The resulting 4-chloro-3-nitrobenzoic acid undergoes nucleophilic aromatic substitution with an aqueous solution of methylamine to produce 4-(methylamino)-3-nitrobenzoic acid.[1][4][5]
Once 4-(methylamino)-3-nitrobenzoic acid is synthesized, it can be converted to this compound via Fischer esterification, reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid.[1]
Another synthetic route involves the reduction of a nitro group. For instance, Methyl 4-amino-3-(methylamino)benzoate can be synthesized from Methyl 3-(methylamino)-4-nitrobenzoate using sodium bisulfite.[6]
Diagram: Synthesis Workflow of the Precursor 4-(methylamino)-3-nitrobenzoic acid
Caption: Synthesis workflow from 4-chlorobenzoic acid.[1]
Derivatization Protocols for Biological Assays
Derivatization of this compound or its precursors can be performed to enhance their properties for specific biological assays or analytical methods. The primary functional groups available for derivatization are the secondary amine (methylamino group) and the nitro group, which can be reduced to a primary amine.
Protocol 1: Amide Formation via Acylation of the Corresponding Acyl Chloride
A highly effective method for derivatizing primary and secondary amines for HPLC analysis is through acylation.[2] While this compound itself is an ester, its precursor acid can be converted to a highly reactive acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride. This reagent can then be used to label other molecules of interest (e.g., amino acids, peptides, or other primary/secondary amine-containing drugs) for enhanced UV detection.[2]
Objective: To derivatize a primary or secondary amine-containing analyte with 4-(methylamino)-3-nitrobenzoyl chloride for HPLC-UV analysis.
Materials:
-
4-(methylamino)-3-nitrobenzoyl chloride (derivatization reagent)
-
Analyte containing a primary or secondary amine
-
Anhydrous acetonitrile or dichloromethane
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC-grade water
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Syringe filter (0.45 µm)
Experimental Protocol:
-
Preparation of Reagents:
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of 4-(methylamino)-3-nitrobenzoyl chloride and dissolve it in 5 mL of anhydrous acetonitrile or dichloromethane. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.[2]
-
Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.[2]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.[2]
-
Add 200 µL of 0.1 M sodium bicarbonate solution to make the solution alkaline, and vortex for 10 seconds.[2]
-
Add 100 µL of the 10 mg/mL 4-(methylamino)-3-nitrobenzoyl chloride solution.[2]
-
Immediately vortex the mixture for 1 minute and allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.[2]
-
-
Reaction Termination and Sample Preparation:
-
HPLC Analysis:
-
Inject 10-20 µL of the filtered solution into the HPLC system.[2]
-
The resulting N-substituted benzamide derivative will possess a strong chromophore, allowing for sensitive UV detection.[2]
Diagram: Derivatization Workflow for HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(methylamino)-3-nitrobenzoate is a versatile building block in synthetic organic chemistry, primarily utilized as a key intermediate in the preparation of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a methylamino group and a nitro group ortho to each other on a benzene ring, along with a methyl ester, provides a unique platform for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this reagent, including benzimidazoles, quinoxalinones, and a proposed synthesis for benzotriazoles.
Application Notes
The primary application of this compound lies in its conversion to an ortho-diamino phenyl intermediate through the reduction of the nitro group. This in-situ generated or isolated diamine is highly reactive and serves as a precursor for the construction of various fused heterocyclic systems.
Key Applications:
-
Benzimidazole Synthesis: This is one of the most prominent applications. The reductive cyclization of amides derived from this compound is a key step in the synthesis of pharmacologically active compounds, most notably the anticoagulant drug Dabigatran etexilate.[1][2][3] The process typically involves the initial formation of an amide bond at the methyl ester position, followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Quinoxalinone Synthesis: While direct synthesis from this compound is less documented, its corresponding ortho-phenylenediamine derivative is a classic precursor for quinoxalinones. Condensation of the diamine with α-keto acids or their esters leads to the formation of the quinoxalinone ring system. These compounds are of significant interest due to their diverse biological activities.
-
Benzotriazole Synthesis: The ortho-amino-methylamino functionality derived from this compound can be diazotized and subsequently cyclized to form benzotriazole derivatives. Benzotriazoles are an important class of heterocycles with applications in medicinal chemistry and as corrosion inhibitors.
The strategic placement of the methylamino and nitro groups allows for regioselective reactions, making it a valuable tool for medicinal chemists and process development scientists.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of key intermediates and final heterocyclic compounds starting from precursors of this compound.
| Starting Material | Product | Reaction | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid | Amination with methylamine | Not specified | [2] |
| 4-(Methylamino)-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoyl chloride | Chlorination with thionyl chloride | Not specified | [3] |
| 4-Methylamino-3-nitrobenzoic acid | Dabigatran etexilate | Multi-step synthesis | ~40% (overall) | [1] |
| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | Nitro group reduction | Not specified | [4] |
| Benzoin and o-phenylenediamine | 2,3-Diphenylquinoxaline | Condensation | 98% | [5] |
Experimental Protocols
Synthesis of Benzimidazole Derivatives (Dabigatran Intermediate)
This protocol describes the synthesis of a key intermediate for Dabigatran etexilate, starting from 4-(methylamino)-3-nitrobenzoic acid, the carboxylic acid precursor to this compound.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid [2]
-
Suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 836 mL of a 25-30% aqueous solution of methylamine.
-
Heat the mixture to reflux temperature, at which point an orange solution should form.
-
Maintain the solution at reflux for 4 hours.
-
Cool the solution to room temperature.
-
Adjust the pH to approximately 1 by the addition of 2M aqueous sulfuric acid, which will cause the precipitation of a yellow solid.
-
Isolate the solid by filtration.
-
Wash the filter cake with water and then with methanol to obtain 4-(methylamino)-3-nitrobenzoic acid as a yellow powder.
Step 2: Amide Formation [3]
-
In a reactor, load 11.1 kg (56.6 mol) of 4-methylamino-3-nitrobenzoic acid, 47.7 kg of toluene, and 4.50 kg of pyridine (56.9 mol).
-
Add 7.3 kg of thionyl chloride (61.36 mol) to the solution while maintaining the temperature between 30 and 50 °C.
-
Stir the reaction mixture at 30-50 °C for 30 minutes.
-
Distill the mixture to a dense residue and dissolve it in 10.0 kg of toluene to obtain a solution of 4-methylamino-3-nitrobenzoyl chloride hydrochloride.
-
React this solution with 3-(2-pyridylamino) ethyl propanoate to yield 3-[(4-methylamino-3-nitro-benzoyl)-pyridyn-2-yl-amino]-ethyl propanoate.
Step 3: Reductive Cyclization [4]
-
The nitro group of the product from Step 2 can be reduced using various methods, including catalytic hydrogenation (e.g., 10% Pd/C, Raney Ni/H₂) or chemical reduction (e.g., sodium dithionite, Fe/HCl).
-
For catalytic hydrogenation, dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) and subject it to a hydrogen atmosphere in the presence of the catalyst until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, filter off the catalyst.
-
The resulting diamine will undergo spontaneous or acid-catalyzed cyclization to form the benzimidazole ring.
Synthesis of Quinoxalin-2(1H)-ones
This is a general protocol for the synthesis of quinoxalin-2(1H)-ones from an o-phenylenediamine, which can be obtained from the reduction of this compound.
Step 1: Reduction of this compound
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride in formic acid.[6]
-
Reflux the mixture for 1-2 hours until the reduction of the nitro group is complete.
-
After cooling, neutralize the reaction mixture and extract the product, Methyl 3,4-diaminobenzoate, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Step 2: Condensation and Cyclization [7]
-
To a solution of the synthesized Methyl 3,4-diaminobenzoate in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of an α-keto acid (e.g., pyruvic acid).
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, a substituted quinoxalin-2(1H)-one, can be isolated by filtration or extraction, followed by purification.
Proposed Synthesis of Benzotriazole Derivatives
This proposed pathway is based on the general synthesis of benzotriazoles from o-phenylenediamines.
Step 1: Hydrolysis and Reduction of this compound
-
Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, using standard basic or acidic hydrolysis conditions.
-
Reduce the nitro group of 4-(methylamino)-3-nitrobenzoic acid to obtain 3-amino-4-(methylamino)benzoic acid as described in the quinoxalinone synthesis (Protocol 2, Step 1).
Step 2: Diazotization and Cyclization [8]
-
Dissolve the 3-amino-4-(methylamino)benzoic acid in an acidic medium (e.g., glacial acetic acid or dilute hydrochloric acid).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for a specified time to allow for the diazotization of the primary amino group and subsequent intramolecular cyclization to form the benzotriazole ring.
-
The product, a 1H-benzo[d][1][5][7]triazole-5-carboxylic acid derivative, can be isolated by filtration and purified by recrystallization.
Visualizations
Synthesis of Benzimidazole Intermediate
Caption: Synthetic pathway to benzimidazole derivatives.
Synthesis of Quinoxalinone
Caption: General synthesis of quinoxalinones.
Proposed Synthesis of Benzotriazole
Caption: Proposed pathway to benzotriazole derivatives.
References
- 1. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 2. EP2522662A1 - Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Google Patents [patents.google.com]
- 3. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for Amide Coupling with Methyl 4-(methylamino)-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern drug discovery and development. However, the coupling of electron-deficient anilines, such as derivatives of Methyl 4-(methylamino)-3-nitrobenzoate, presents a significant challenge due to the reduced nucleophilicity of the amine. This decreased reactivity often leads to sluggish reactions and low yields under standard coupling conditions.[1] This document provides detailed protocols for three effective methods for the amide coupling of this compound with carboxylic acids, a comparative analysis of common coupling reagents, and a troubleshooting guide to address common experimental challenges.
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical for successfully synthesizing N-substituted-4-(methylamino)-3-nitrobenzamides. The following table summarizes the performance of various reagents for the activation of the parent carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, which is then coupled with an amine. This provides a strong comparative basis for the coupling of the methyl ester derivative.
| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Acyl Chloride (via Thionyl Chloride) | Triethylamine | Dichloromethane | 0-30 | 94.8 | 97.6 | |
| N,N'-Carbonyldiimidazole (CDI) | N/A | Tetrahydrofuran | 25-60 | 92.5 | 98.1 | |
| EDC/HOBt | DIPEA | DMF | 0 - RT | Variable | Variable | [1][2][3] |
| HATU | DIPEA | DMF | RT | Good to Excellent | High | [1][4] |
Note: Yields and purity are highly dependent on the specific carboxylic acid and amine coupling partners. The data presented is for a key intermediate in the synthesis of Dabigatran Etexilate, using 4-(methylamino)-3-nitrobenzoic acid as the starting material.
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride
This method involves the conversion of the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, to a highly reactive acyl chloride, which then readily couples with the desired amine. This is often the most robust method for unreactive anilines.
Step 1: Formation of 4-(methylamino)-3-nitrobenzoyl chloride
-
To a solution of 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR or quenching a small aliquot with methanol and analyzing by LC-MS).
-
The resulting solution of 4-(methylamino)-3-nitrobenzoyl chloride is typically used directly in the next step.
Step 2: Amide Bond Formation [5]
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared solution of 4-(methylamino)-3-nitrobenzoyl chloride (1.05 eq) dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for challenging couplings, including those with electron-deficient anilines.[1][6][7]
Materials:
-
This compound derivative (Amine, 1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF, add the this compound derivative (1.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting amine is consumed, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling using EDC/HOBt with DMAP
For electron-deficient anilines, the standard EDC/HOBt coupling can be sluggish. The addition of DMAP (4-dimethylaminopyridine) can significantly improve the reaction rate and yield by forming a highly reactive acyliminium ion intermediate.[1][2]
Materials:
-
This compound derivative (Amine, 1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0 eq)
-
HOBt (1-Hydroxybenzotriazole) (0.1 eq, catalytic)
-
DMAP (1.0 eq)
-
DIPEA (5.0 eq)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound derivative (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq) in anhydrous acetonitrile, add EDC (1.0 eq).
-
Add DIPEA (5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. The reaction with electron-deficient anilines can be slow.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-(methylamino)-3-nitrobenzoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of Methyl 4-(methylamino)-3-nitrobenzoate as a monomer in the synthesis of novel aromatic polyamides. Due to the limited direct literature on the polymerization of this specific monomer, the following protocols are illustrative and based on established principles of polymer chemistry, particularly the synthesis of aromatic polyamides. These notes offer a foundational guide for researchers exploring the development of new polymers with potential applications in drug delivery and other biomedical fields.
Introduction
This compound is a versatile organic compound, primarily utilized as an intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a reactive secondary amine and a methyl ester functional group, presents an opportunity for its use as an AB-type monomer in polycondensation reactions. The resulting aromatic polyamide would incorporate a nitro group and a methyl-substituted amide linkage in the polymer backbone, which could impart unique solubility, thermal, and biological properties. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[1][2] The incorporation of functional groups like the nitro group could offer sites for further chemical modification or influence the polymer's interaction with biological systems, making it a candidate for advanced drug delivery systems.[3][4][5][6]
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 36242-50-9 | [7] |
| Molecular Formula | C₉H₁₀N₂O₄ | [7] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Solid | [7] |
| Purity | 95% | [7] |
Proposed Polymerization Methodologies
Given the monomer's structure, two primary polycondensation approaches are proposed:
-
Self-Polycondensation: As an AB-type monomer, this compound can theoretically undergo self-condensation. This would require the hydrolysis of the methyl ester to a carboxylic acid, followed by a polyamidation reaction between the amino and the newly formed carboxyl groups.
-
Co-polymerization with a Diacid Chloride: A more direct approach involves the reaction of the secondary amine group of this compound with a suitable diacid chloride (an AA-type monomer). This would result in an AABB-type polyamide. This method is often preferred for achieving high molecular weight aromatic polyamides at lower temperatures.[1][2]
This document will focus on the co-polymerization approach due to its more straightforward and controllable nature.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of a novel polyamide via low-temperature solution polymerization of this compound with terephthaloyl chloride.
Materials and Equipment
-
Monomers: this compound, Terephthaloyl chloride
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Acid Scavenger: Pyridine
-
Precipitation Solvent: Methanol
-
Reaction Vessel: Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Polymer Synthesis Workflow
Detailed Synthesis Protocol
-
Monomer Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.10 g, 0.01 mol) and pyridine (e.g., 1.6 mL, 0.02 mol) in anhydrous NMP (e.g., 20 mL).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: In a separate flask, dissolve terephthaloyl chloride (e.g., 2.03 g, 0.01 mol) in anhydrous NMP (e.g., 10 mL). Add this solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature between 0-5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 4-6 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol (e.g., 200 mL) to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Hypothetical Polymer Characterization Data
The following table summarizes the expected quantitative data from the proposed polymerization. These values are illustrative and based on typical results for aromatic polyamides.[8]
| Parameter | Hypothetical Value |
| Yield | > 90% |
| Inherent Viscosity * | 0.5 - 0.8 dL/g |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |
*Measured in a concentrated sulfuric acid solution at 30°C.
Potential Application in Drug Delivery
Aromatic polyamides are being explored for various biomedical applications, including drug delivery.[3][4] The synthesized polyamide, with its unique functional groups, could be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The nitro group could potentially be reduced to an amine for further functionalization, such as attaching targeting ligands or stimuli-responsive moieties.
Conceptual Drug Delivery Mechanism
The following diagram illustrates a conceptual model for a drug delivery system based on the synthesized polyamide.
Safety and Handling
-
Monomers: this compound and terephthaloyl chloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Terephthaloyl chloride is corrosive and moisture-sensitive.
-
Solvents: NMP and pyridine are harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Polymer: The final polymer should be handled with care until its toxicological properties have been thoroughly evaluated.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. prezi.com [prezi.com]
- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Bioactive Molecules Utilizing Methyl 4-(methylamino)-3-nitrobenzoate
Application Notes and Protocols for Researchers in Drug Development
Methyl 4-(methylamino)-3-nitrobenzoate serves as a versatile starting material in the synthesis of a variety of bioactive molecules. Its substituted benzene ring, featuring a methylamino group, a nitro group, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. This document outlines the synthetic route to a prominent anticoagulant, Dabigatran etexilate, from a closely related precursor, and details its mechanism of action.
Application Note 1: Synthesis of Dabigatran Etexilate
Dabigatran etexilate is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. The synthesis of this complex molecule can be achieved through a multi-step process starting from the precursor 4-(methylamino)-3-nitrobenzoic acid, which is first converted to the target methyl ester.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial esterification of 4-(methylamino)-3-nitrobenzoic acid to yield this compound. This is followed by the formation of an amide bond, reduction of the nitro group to an amine, and subsequent cyclization to form the core benzimidazole scaffold. Further modifications lead to the final Dabigatran etexilate product.
Caption: Synthetic workflow for Dabigatran Etexilate.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Dabigatran etexilate.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Esterification | 4-(Methylamino)-3-nitrobenzoic acid | This compound | Methanol, H₂SO₄ | ~90-95 | [1][2] |
| 2. Amide Formation | This compound | Ethyl 3-[[4-(methylamino)-3-nitro-benzoyl]-(pyridin-2-yl)-amino]-propanoate | Thionyl chloride, Ethyl 3-(pyridin-2-ylamino)propanoate, Triethylamine | ~80 | [3] |
| 3. Nitro Reduction | Ethyl 3-[[4-(methylamino)-3-nitro-benzoyl]-(pyridin-2-yl)-amino]-propanoate | Ethyl 3-[[3-amino-4-(methylamino)-benzoyl]-(pyridin-2-yl)-amino]-propanoate | H₂, Pd/C | High | [4] |
| 4. Benzimidazole Formation & Acylation | Ethyl 3-[[3-amino-4-(methylamino)-benzoyl]-(pyridin-2-yl)-amino]-propanoate | Ethyl 3-(2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)ethyl propionate | N-(4-cyanophenyl)glycine, CDI | High | [3] |
| 5. Amidine Formation | Ethyl 3-(2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]...) | Ethyl 3-(2-[(4-amidinophenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | HCl, Ethanol, Ammonium carbonate | High | [3] |
| 6. Final Acylation | Ethyl 3-(2-[(4-amidinophenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]...) | Dabigatran Etexilate | n-Hexyl chloroformate, K₂CO₃ | ~71-88 | [5][6] |
| Overall Yield | 4-Chloro-3-nitrobenzoic acid | Dabigatran Etexilate | - | ~33-40 | [4][7] |
Experimental Protocols
Step 1: Fischer Esterification of 4-(Methylamino)-3-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in methanol (used in excess as the solvent).[2]
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.5 eq) to the solution while stirring.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 1-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Step 2: Synthesis of Ethyl 3-[--INVALID-LINK--amino]propanoate
-
Acid Chloride Formation: Suspend 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in toluene. Add pyridine (1.0 eq) followed by the dropwise addition of thionyl chloride (1.1 eq) while maintaining the temperature between 30-50°C. Stir for 30 minutes.[5]
-
Amidation: Cool the resulting acid chloride solution. In a separate flask, dissolve ethyl 3-(pyridin-2-ylamino)propanoate (0.9 eq) and triethylamine (2.1 eq) in toluene. Slowly add this solution to the acid chloride solution.[5]
-
Isolation of Nitro Intermediate: After the reaction is complete, the mixture is worked up to isolate ethyl 3-[[4-(methylamino)-3-nitro-benzoyl]-(pyridin-2-yl)-amino]-propanoate.[5]
-
Nitro Reduction: Dissolve the nitro intermediate in a suitable solvent (e.g., ethanol, THF). Add a catalytic amount of Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.[4][8]
-
Workup: Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the diamino product.
Step 3: Benzimidazole Formation and Synthesis of Dabigatran Etexilate
-
Coupling and Cyclization: React the diamino intermediate with N-(4-cyanophenyl)glycine in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as THF. This step forms the benzimidazole ring and couples the cyanophenylaminoacetic acid moiety.[3][8]
-
Amidine Formation (Pinner Reaction): Treat the resulting cyanophenyl intermediate with dry HCl gas in ethanol, followed by reaction with ammonium carbonate. This converts the cyano group into an amidine hydrochloride.[3]
-
Final Acylation: Dissolve the amidine hydrochloride in a mixture of acetone and water. Add a base such as potassium carbonate, followed by the dropwise addition of n-hexyl chloroformate.[5][6]
-
Purification: After the reaction is complete, the crude Dabigatran etexilate is isolated and can be purified by recrystallization from acetone to yield the final product.[5]
Biological Activity and Signaling Pathway
Dabigatran is a direct thrombin inhibitor.[9] Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[9] By directly binding to the active site of thrombin, Dabigatran blocks its activity, thereby preventing thrombus formation.[3][9]
Caption: Mechanism of action of Dabigatran.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Dabigatran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 8. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. The synthesis is presented as a two-stage process: the preparation of the precursor, 4-(Methylamino)-3-nitrobenzoic acid, followed by its esterification to the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor is provided below.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 36242-50-9 | 41263-74-5[1] |
| Molecular Formula | C₉H₁₀N₂O₄ | C₈H₈N₂O₄[1] |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol [1] |
| Appearance | Solid | Yellow Solid[1] |
| Purity | >95% | >98% |
Synthesis Overview
The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(Methylamino)-3-nitrobenzoic acid, from 4-chlorobenzoic acid. This is followed by the esterification of the intermediate to yield the final product.
Step 1: Scale-Up Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
This stage involves the nitration of 4-chlorobenzoic acid followed by amination.
Experimental Protocol
A. Nitration of 4-Chlorobenzoic Acid
-
Charging the Reactor: In a suitable glass-lined reactor, charge concentrated sulfuric acid (98%).
-
Addition of Starting Material: Slowly add 4-chlorobenzoic acid to the sulfuric acid with constant agitation. The temperature should be maintained at 0-5 °C using a cooling system.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%).
-
Nitration Reaction: Add the nitrating mixture dropwise to the reactor containing the 4-chlorobenzoic acid solution. The reaction is highly exothermic and the temperature must be strictly controlled between 10-25 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 35-40 °C) to ensure completion. The reaction progress should be monitored by a suitable analytical technique like HPLC.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice. The precipitated product, 4-chloro-3-nitrobenzoic acid, is filtered, washed with cold water until the washings are neutral, and then dried.
B. Amination of 4-Chloro-3-nitrobenzoic Acid
-
Charging the Reactor: The dried 4-chloro-3-nitrobenzoic acid is charged into a pressure reactor.
-
Addition of Methylamine: An aqueous solution of methylamine (e.g., 40%) is added to the reactor.
-
Amination Reaction: The reactor is sealed and the mixture is heated to a specified temperature and pressure (e.g., 180-190 °C and 3.0-4.0 MPa) for a set period (e.g., 15-20 minutes) in a continuous flow reactor or for several hours in a batch reactor.
-
Work-up: After the reaction is complete, the mixture is cooled. The pH of the solution is then adjusted with an acid (e.g., acetic acid) to precipitate the product, 4-(Methylamino)-3-nitrobenzoic acid.
-
Purification: The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.
Quantitative Data for Step 1
| Parameter | Nitration | Amination |
| Reactants (Molar Ratio) | 4-Chlorobenzoic acid : H₂SO₄ : HNO₃ (1 : 5 : 1.3) | 4-Chloro-3-nitrobenzoic acid : Methylamine (1 : excess) |
| Reaction Temperature | 10-25 °C (addition), 35-40 °C (stirring) | 180-190 °C |
| Reaction Pressure | Atmospheric | 3.0-4.0 MPa |
| Reaction Time | Several hours | 15-20 minutes (continuous) or several hours (batch) |
| Typical Yield | >95% | >90% |
Step 2: Scale-Up Synthesis of this compound (Esterification)
This step involves the Fischer esterification of the previously synthesized 4-(Methylamino)-3-nitrobenzoic acid.
Experimental Protocol
-
Charging the Reactor: Charge the 4-(Methylamino)-3-nitrobenzoic acid and an excess of methanol into a suitable reactor.
-
Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Esterification Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the excess methanol is removed by distillation. The residue is then cooled and poured into cold water.
-
Purification: The precipitated product, this compound, is filtered, washed with a dilute sodium bicarbonate solution to remove any unreacted acid, and then with water. The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Step 2
| Parameter | Value |
| Reactants (Molar Ratio) | 4-(Methylamino)-3-nitrobenzoic acid : Methanol : H₂SO₄ (1 : large excess : catalytic) |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Pressure | Atmospheric |
| Reaction Time | Several hours |
| Typical Yield | >90% |
Experimental Workflows
Safety, Handling, and Waste Disposal
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.[1][2]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling concentrated acids and volatile organic solvents.[1][2]
-
Handling Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[1][2] They should be handled with extreme care. Always add acid to water slowly, never the other way around, to prevent splashing and excessive heat generation.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[2] Ensure that the cooling system of the reactor is functioning efficiently.
-
First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical attention.
Waste Disposal:
-
Acidic Waste: The acidic waste generated from the nitration and esterification steps should be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal.
-
Organic Waste: Organic solvent waste should be collected in designated containers and disposed of according to local environmental regulations.
-
Nitroaromatic Compounds: Waste streams containing nitroaromatic compounds should be treated as hazardous waste.[3] Biological treatment methods or incineration are potential disposal routes, but must comply with local regulations.[3]
Applications in Drug Development
This compound and its precursor, 4-(Methylamino)-3-nitrobenzoic acid, are valuable intermediates in the pharmaceutical industry. They are key building blocks in the synthesis of several important drugs, including:
-
Antihypertensive Drugs: Used in the synthesis of drugs like Candesartan and Irbesartan.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Utilized in the manufacturing of Diclofenac and Naproxen.
The availability of a robust and scalable synthesis for this intermediate is therefore critical for the production of these widely used medications.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using Methyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 4-(methylamino)-3-nitrobenzoate as a precursor in the synthesis of azo dyes. While direct literature on the synthesis of dyes from this specific compound is limited, its chemical structure lends itself to the formation of azo compounds through established diazotization and coupling reactions. The protocols provided are based on well-established methodologies for analogous aromatic amines.
Introduction
This compound is a versatile organic intermediate.[1] In the context of dye synthesis, its aromatic amine functionality allows it to act as a diazo component. The synthesis of azo dyes is a cornerstone of industrial and laboratory chemistry, producing a vast array of colored compounds for various applications. The general principle involves the conversion of a primary or secondary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component).[1] The resulting azo compound contains the characteristic -N=N- chromophore. The presence of the nitro group and the methyl ester in the starting material can influence the final color and properties of the dye.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The methylamino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is a reactive electrophile that is immediately reacted with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the azo dye.
Data Presentation
Due to the limited availability of specific experimental data for dyes derived directly from this compound, the following table presents hypothetical, yet plausible, quantitative data for a series of synthesized azo dyes. This data is intended to be illustrative of the expected outcomes based on analogous reactions.
| Dye ID | Coupling Component | Molecular Weight ( g/mol ) | Yield (%) | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| DYE-01 | Phenol | 315.28 | ~85 | ~420 | ~25,000 |
| DYE-02 | Resorcinol | 331.28 | ~88 | ~450 | ~28,000 |
| DYE-03 | N,N-Dimethylaniline | 342.36 | ~90 | ~480 | ~35,000 |
| DYE-04 | 2-Naphthol | 365.34 | ~92 | ~510 | ~40,000 |
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., Phenol, 2-Naphthol) (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve the chosen coupling component in a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Protocol 3: Isolation and Purification of the Azo Dye
Materials:
-
Crude dye mixture from Protocol 2
-
Büchner funnel and filter paper
-
Cold distilled water
-
Appropriate solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with several portions of cold distilled water to remove any unreacted salts and acids.
-
The crude dye can be purified by recrystallization from a suitable solvent to obtain a product of high purity.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Synthetic pathway for an azo dye.
Caption: Experimental workflow for dye synthesis.
References
Troubleshooting & Optimization
"troubleshooting low yield in Methyl 4-(methylamino)-3-nitrobenzoate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary routes for the synthesis of this compound. Both routes first synthesize the precursor acid, 4-(methylamino)-3-nitrobenzoic acid, which is then esterified.
-
Route 1: From 4-chlorobenzoic acid. This common industrial method involves two main steps:
-
Nitration: 4-chlorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-3-nitrobenzoic acid.
-
Amination: The resulting 4-chloro-3-nitrobenzoic acid undergoes nucleophilic aromatic substitution with an aqueous solution of methylamine to yield 4-(methylamino)-3-nitrobenzoic acid.[1]
-
-
Route 2: From 4-chloro-3-nitrobenzoic acid. This route starts directly with the amination of 4-chloro-3-nitrobenzoic acid with methylamine.
Following the synthesis of 4-(methylamino)-3-nitrobenzoic acid, a standard Fischer esterification with methanol and a strong acid catalyst (like sulfuric acid) is performed to obtain the final product, this compound.[1]
Q2: What are the key chemical and physical properties of the target compound and its precursor?
A2: The properties of this compound and its precursor acid are summarized below.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 7650848 | 41263-74-5[1] |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₈H₈N₂O₄[1] |
| Molecular Weight | 210.19 g/mol [1] | 196.16 g/mol [1] |
| Appearance | Solid | Yellow crystalline powder[1] |
| Melting Point | Not specified | 210-212 °C[1] |
| Solubility | Not specified | Soluble in water, ethanol, and DMSO[1] |
Troubleshooting Guides
Issue 1: Low Yield in the Amination of 4-chloro-3-nitrobenzoic Acid
This section provides guidance on troubleshooting the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzoic acid with methylamine.
Q1: My TLC analysis shows a significant amount of unreacted 4-chloro-3-nitrobenzoic acid. What are the potential causes?
A1: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Methylamine: The molar ratio of methylamine to the starting material is crucial. A significant excess of methylamine is often required to drive the reaction to completion.
-
Low Reaction Temperature: The nucleophilic aromatic substitution requires sufficient activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe.
-
Short Reaction Time: The reaction may not have been allowed to run long enough to reach completion. Monitoring the reaction progress by TLC is essential.
-
Poor Solubility of Starting Material: If the 4-chloro-3-nitrobenzoic acid is not adequately dissolved in the reaction medium, its availability to react with methylamine will be limited.
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation can significantly reduce the yield of the desired product.
-
Amide Formation: Methylamine can react with the carboxylic acid group of the starting material to form an N-methylamide. This is more likely at higher temperatures. To circumvent this, it is advisable to perform the amination on the methyl ester of 4-chloro-3-nitrobenzoic acid.
-
Di-substitution: While less common due to the deactivating effect of the existing substituents, a second nucleophilic substitution is a possibility, especially with a large excess of methylamine and prolonged reaction times.
-
Decomposition: At excessively high temperatures, decomposition of the starting material or product can occur, leading to a complex mixture of byproducts.
To minimize side product formation:
-
Control Reaction Temperature: Carefully control the reaction temperature as specified in the protocol.
-
Optimize Methylamine Concentration: Use a sufficient excess of methylamine to favor the desired reaction but avoid a very large excess that might promote side reactions.
-
Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.
Q3: How can I effectively purify the 4-(methylamino)-3-nitrobenzoic acid product?
A3: The most common purification method is recrystallization.
-
Solvent Selection: An ethanol-water mixture is a commonly used solvent system for recrystallization. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
pH Adjustment: After the reaction, acidification of the reaction mixture is crucial to precipitate the carboxylic acid product. The pH should be carefully adjusted to the isoelectric point of the amino acid to maximize precipitation and minimize the solubility of the product in the aqueous solution.
Issue 2: Low Yield in the Fischer Esterification of 4-(methylamino)-3-nitrobenzoic Acid
This section addresses common problems encountered during the esterification of the precursor acid to the final product.
Q1: The esterification reaction is not going to completion. What should I check?
A1: Fischer esterification is an equilibrium-controlled reaction. Several factors can lead to low conversion:
-
Presence of Water: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol.[2]
-
Insufficient Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by methanol. Ensure an adequate amount of catalyst is used.
-
Suboptimal Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.
-
Insufficient Methanol: Using a large excess of methanol can help drive the equilibrium towards the formation of the ester.[3]
Q2: How can I improve the yield of the esterification reaction?
A2: To drive the equilibrium towards the product side:
-
Use a Dean-Stark Apparatus: To remove water as it is formed, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene.
-
Increase the Amount of Methanol: Using methanol as the solvent ensures a large excess is present.
-
Increase Reaction Time: Allow the reaction to proceed for a sufficient duration to reach equilibrium.
Q3: What is the best way to purify the final product, this compound?
A3: Recrystallization is the primary method for purifying the final ester product.
-
Solvent Choice: Ethanol or methanol are suitable solvents for recrystallization. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any soluble impurities.
Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid
-
In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 40%).
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature with stirring for 3 to 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 3-5. This will cause the product to precipitate.
-
Collect the precipitated yellow solid by filtration, wash it with water, and dry it.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture.
Protocol 2: Fischer Esterification to this compound
-
Dissolve 4-(methylamino)-3-nitrobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or methanol.[2][3]
Data Presentation
Table 1: Reported Reaction Conditions and Yields for the Synthesis of 4-(methylamino)-3-nitrobenzoic acid
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-chloro-3-nitrobenzoic acid | 40% Methylamine solution | - | 180-190 °C | 17 minutes | 88.3 | Patent Data |
| 4-chloro-3-nitrobenzoic acid | Aqueous Methylamine | Water | Reflux | 3-5 hours | - | [4] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key factors influencing reaction yield.
References
"optimizing reaction conditions for the amination of 3-nitro-4-chlorobenzoic acid"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the amination of 3-nitro-4-chlorobenzoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the amination of 3-nitro-4-chlorobenzoic acid, providing potential causes and actionable solutions.
Q1: Why is my reaction yield of 4-amino-3-nitrobenzoic acid consistently low?
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Poor Solubility of Starting Material: 3-nitro-4-chlorobenzoic acid has limited solubility in some solvents, which can hinder the reaction rate.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, or temperature may not be ideal for the specific amine being used.
-
Product Degradation: The desired product might be sensitive to high temperatures, leading to degradation over long reaction times.
-
Side Reactions: Competing side reactions can consume the starting material or the product.
Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2][3] Be cautious of potential side reactions at higher temperatures.
-
Optimize Solvent System: Choose a solvent that ensures adequate solubility of the reactants at the reaction temperature.[2] For instance, aqueous solutions of the amine are commonly used.[4][5]
-
Screen Different Bases: The choice of base can be critical. While the amine reactant can sometimes act as the base, an additional inorganic or organic base might be beneficial.
-
Consider Catalysis: For less reactive amines, copper-catalyzed amination has been shown to be effective for related halobenzoic acids and could be a viable strategy.[6][7][8]
Q2: I am observing significant impurities in my product. What are they and how can I minimize them?
Possible Side Products & Causes:
-
Unreacted 3-nitro-4-chlorobenzoic acid: This is a common impurity resulting from an incomplete reaction.
-
4-Hydroxy-3-nitrobenzoic acid: This can form due to the hydrolysis of the chloro-substituent, especially in aqueous media at elevated temperatures.
-
Over-amination or other side reactions with the amine: Depending on the amine used, further reactions may occur.
Solutions to Minimize Impurities:
-
Ensure Complete Reaction: As mentioned previously, monitor the reaction to completion to minimize unreacted starting material.
-
Control Reaction Temperature: To reduce the formation of the hydrolysis byproduct, consider running the reaction at a lower temperature for a longer duration.
-
Use a Non-aqueous Solvent: If hydrolysis is a significant issue, exploring a non-aqueous solvent system could be beneficial.[2]
-
Purification: Effective purification methods are crucial for removing impurities.
Q3: How can I effectively purify the 4-amino-3-nitrobenzoic acid product?
Purification Strategies:
-
Precipitation by pH Adjustment: The product can often be precipitated from the reaction mixture by adjusting the pH with an acid.[4][5]
-
Recrystallization: This is a common and effective method for purifying the crude product.[3] Solvents such as ethanol/water mixtures can be used.[9]
-
Activated Charcoal Treatment: If the product is colored due to impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help decolorize it.[3]
-
Column Chromatography: For very persistent impurities, column chromatography may be necessary.[3]
Experimental Protocols
Below are detailed methodologies for key experiments related to the amination of 3-nitro-4-chlorobenzoic acid.
Protocol 1: Amination of 3-Nitro-4-chlorobenzoic Acid with an Aqueous Amine Solution
This protocol is a general procedure based on common industrial methods for the synthesis of 4-(alkylamino)-3-nitrobenzoic acid.[4][5]
Materials:
-
3-Nitro-4-chlorobenzoic acid
-
Aqueous solution of the desired amine (e.g., methylamine, 30-40%)[5]
-
Glacial acetic acid or hydrochloric acid for pH adjustment
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, suspend 3-nitro-4-chlorobenzoic acid in the aqueous amine solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to below 20°C in an ice bath.
-
Carefully adjust the pH of the solution to 4-5 with glacial acetic acid or hydrochloric acid to precipitate the product.[5] Maintain the temperature below 20°C during this process.
-
Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an ethanol-water mixture.
Protocol 2: Copper-Catalyzed Amination of a Halobenzoic Acid (Adapted for 3-Nitro-4-Chlorobenzoic Acid)
This protocol is adapted from procedures for the copper-catalyzed amination of bromobenzoic acids and may be useful for less reactive amines.[8][10]
Materials:
-
3-Nitro-4-chlorobenzoic acid (1.0 eq)
-
Desired amine (1.05 - 2.0 eq)
-
Potassium carbonate (1.0 - 2.0 eq)
-
Copper (I) oxide (Cu₂O) (e.g., 4 mol%)
-
Copper powder (e.g., 9 mol%)
-
2-Ethoxyethanol or other suitable high-boiling solvent
-
Hydrochloric acid (for workup)
-
5% aqueous sodium carbonate solution
Procedure:
-
To a reaction vessel, add 3-nitro-4-chlorobenzoic acid, the amine, potassium carbonate, copper(I) oxide, and copper powder.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent.
-
Heat the reaction mixture to 130°C with stirring for 24 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Add decolorizing charcoal and filter the mixture through Celite.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
-
Dissolve the crude product in a 5% aqueous sodium carbonate solution, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying the filtrate.
-
Collect the purified product by filtration, wash with cold water, and dry.
Data Presentation
The following tables summarize key quantitative data for the amination reaction and the properties of the starting material and product.
Table 1: Reaction Conditions for the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Nitro-4-chlorobenzoic acid | [4][5] |
| Amine | Aqueous methylamine solution (30-40%) | [5] |
| Temperature | Reflux / 180-190°C (in a continuous flow reactor) | [5] |
| pH for Precipitation | 4-5 | [5] |
| Yield | 88.3% - 91.7% | [5] |
| Purity (after recrystallization) | >99% | [5] |
Table 2: Physicochemical Properties
| Property | 3-Nitro-4-chlorobenzoic acid | 4-Amino-3-nitrobenzoic acid | Reference |
| Molecular Formula | C₇H₄ClNO₄ | C₇H₆N₂O₄ | [11][12] |
| Molecular Weight | 201.56 g/mol | 182.13 g/mol | [11][12] |
| Appearance | White to light yellow powder | Bright yellow solid | [13][14] |
| Melting Point | 180-183°C | ~290°C | [12][13] |
| Solubility | Partially soluble in water; soluble in organic solvents like ethanol, methanol, acetone. | - | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the amination reaction.
Caption: A general workflow for the amination and purification.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
"common side products in the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate"
Welcome to the technical support center for the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this multi-step synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved in three main steps starting from 4-chlorobenzoic acid:
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Nitration: Electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid.
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Amination: Nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid.
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Esterification: Fischer esterification of the carboxylic acid group of 4-(methylamino)-3-nitrobenzoic acid with methanol to produce the final product, this compound.[1]
Below you will find troubleshooting guides and FAQs for each of these critical steps, along with detailed experimental protocols and data to support your research.
Troubleshooting Guides & FAQs
Step 1: Nitration of 4-Chlorobenzoic Acid
Frequently Asked Questions (FAQs)
-
Q1: What are the typical reagents and conditions for the nitration of 4-chlorobenzoic acid?
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A1: The nitration is commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic reaction and minimize the formation of side products.[1]
-
-
Q2: What are the most common side products in this nitration reaction?
-
A2: The primary side products are isomers of the desired 4-chloro-3-nitrobenzoic acid. Due to the directing effects of the chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups, other isomers such as 4-chloro-2-nitrobenzoic acid and dinitrated products can be formed.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Reaction temperature was too high, leading to side product formation. - Incomplete reaction. - Loss of product during work-up. | - Maintain a low reaction temperature (0-10°C) using an ice bath. - Ensure dropwise addition of the nitrating mixture with vigorous stirring. - Allow sufficient reaction time for the reaction to go to completion. - Carefully precipitate the product by pouring the reaction mixture onto ice and ensure complete filtration. |
| Presence of Multiple Spots on TLC | - Formation of isomeric byproducts (e.g., 4-chloro-2-nitrobenzoic acid). - Formation of dinitrated products. | - Optimize the reaction temperature and time to favor the formation of the desired isomer. - Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture. |
| Product is Oily and Difficult to Isolate | - Presence of significant amounts of impurities, particularly dinitrated species. | - Ensure the reaction is quenched by pouring it onto a sufficient amount of crushed ice with vigorous stirring to promote solidification. - If the product remains oily, attempt to triturate with a small amount of cold solvent to induce crystallization. |
Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid with Methylamine
Frequently Asked Questions (FAQs)
-
Q3: What type of reaction is the amination of 4-chloro-3-nitrobenzoic acid?
-
A3: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by methylamine, leading to the displacement of the chloride.
-
-
Q4: What are the key parameters to control in this amination step?
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A4: The key parameters include the reaction temperature, the concentration of the methylamine solution, and the reaction time. The reaction is typically heated to drive it to completion.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting Material Remains) | - Insufficient reaction time or temperature. - Low concentration or insufficient amount of methylamine. | - Increase the reaction time or temperature as per the protocol. - Use a more concentrated solution of methylamine or a larger excess. |
| Formation of Unidentified Side Products | - Potential for side reactions at high temperatures. - Reaction with impurities in the starting material. | - Ensure the starting 4-chloro-3-nitrobenzoic acid is pure. - Avoid excessively high reaction temperatures. - Purify the product through recrystallization. |
| Difficulty in Precipitating the Product | - Incorrect pH for precipitation. - Product is too soluble in the reaction mixture. | - Carefully adjust the pH to the isoelectric point of the amino acid (typically acidic) to ensure maximum precipitation. - Cool the mixture in an ice bath to decrease solubility before filtration. |
Step 3: Fischer Esterification of 4-(methylamino)-3-nitrobenzoic Acid
Frequently Asked Questions (FAQs)
-
Q5: Why is an acid catalyst necessary for the Fischer esterification?
-
A5: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Q6: What are common side products in this esterification step?
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A6: The most common impurity is unreacted 4-(methylamino)-3-nitrobenzoic acid. At high temperatures, there is a risk of side reactions involving the amino group or decomposition of the starting material.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion to the Ester | - The reaction is reversible. - Insufficient acid catalyst. - Water present in the reaction mixture. | - Use a large excess of methanol to drive the equilibrium towards the product. - Ensure a sufficient amount of acid catalyst is used. - Use anhydrous methanol and dry glassware. |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or the amount of acid catalyst. - Purify the crude product by column chromatography or recrystallization. |
| Darkening of the Reaction Mixture | - Decomposition of the starting material or product at high temperatures. | - Maintain the recommended reaction temperature and avoid overheating. - Monitor the reaction progress and stop the reaction once the starting material is consumed. |
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 36242-50-9[2] | C₉H₁₀N₂O₄[1] | 210.19[1][2] | Solid[2] | Not specified |
| 4-(methylamino)-3-nitrobenzoic acid | 41263-74-5[1] | C₈H₈N₂O₄[1] | 196.16[1] | Yellow crystalline powder[1] | 210-212[1][3] |
| 4-chloro-3-nitrobenzoic acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 | Solid | 181-184 |
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzoic acid.
-
Cool the flask in an ice bath and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring at low temperature for the recommended time.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-nitrobenzoic acid.
Step 2: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
-
In a reaction vessel equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
-
Heat the mixture to reflux and maintain this temperature with stirring for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 3-5 to precipitate the product.[4]
-
Collect the yellow precipitate by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzoic acid in a large excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purifying Methyl 4-(methylamino)-3-nitrobenzoate with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing column chromatography to purify Methyl 4-(methylamino)-3-nitrobenzoate.
Troubleshooting Guide
Researchers may encounter several challenges during the column chromatography purification of this compound. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound has poor solubility in the eluent. | Prepare the sample by adsorbing it onto a small amount of silica gel (dry loading) before loading it onto the column. | |
| Compound runs with the solvent front (high Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems. Consider using dichloromethane/methanol if ethyl acetate/hexanes is ineffective. |
| The column is overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule is 1g of sample per 10-20g of silica gel. | |
| The flow rate is too fast. | Optimize the flow rate. A slower flow rate can improve separation but will increase the run time. | |
| Streaking or tailing of the compound band | The compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase. |
| The compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. | |
| The compound is degrading on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Yellow/brown band remains at the top of the column | Formation of highly polar impurities or baseline material. | This may be unreacted starting material or byproducts. If the desired product is eluting cleanly, these impurities may be left on the column. |
| No compound is recovered from the column | The compound may have decomposed on the column. | Check the stability of the compound on silica gel using a 2D TLC test. |
| The fractions collected are too dilute to detect the compound. | Concentrate the fractions you expect to contain your compound and re-analyze by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A common starting ratio is 9:1 or 8:2 hexane:ethyl acetate. The polarity can then be adjusted based on the results of Thin Layer Chromatography (TLC).
Q2: How do I determine the optimal solvent system using TLC?
To determine the optimal solvent system, spot your crude sample on a TLC plate and develop it in various solvent mixtures of increasing polarity. The ideal system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q3: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials, such as 4-(methylamino)-3-nitrobenzoic acid if the preceding esterification step was incomplete. Other potential impurities are side-products from the synthesis, which could be isomers or products of over-reaction.
Q4: Should I use a gradient or isocratic elution?
If your TLC analysis shows impurities that are very close in polarity to your product, a shallow gradient elution (a gradual increase in the polarity of the mobile phase) may provide better separation. If the impurities are well-separated from your product, an isocratic elution (using a constant solvent composition) should be sufficient.
Q5: My compound is a yellow solid. Does the color indicate purity?
While this compound is often described as a yellow crystalline solid, color alone is not a reliable indicator of purity. Impurities can also be colored. It is essential to rely on analytical techniques like TLC, melting point, and spectroscopy to confirm the purity of your collected fractions.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate.
4. Analysis of Fractions:
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for purification.
"hydrolysis of methyl ester during the synthesis of 4-(methylamino)-3-nitrobenzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the synthesis of 4-(methylamino)-3-nitrobenzoic acid, with a specific focus on the hydrolysis of its methyl ester intermediate.
Troubleshooting Guide
Issue: Incomplete or Slow Hydrolysis of Methyl 4-(methylamino)-3-nitrobenzoate
Q1: My hydrolysis reaction is not going to completion, as indicated by TLC analysis showing residual starting material. What are the potential causes and solutions?
A1: Incomplete hydrolysis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Base: The molar ratio of the base (e.g., NaOH or KOH) to the methyl ester is crucial. Ensure you are using a sufficient excess of the base. A common starting point is 2-4 equivalents of base.
-
Reaction Time: While typical reaction times are 2-5 hours at reflux, your specific substrate may require a longer duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time until the starting material is no longer visible.
-
Reaction Temperature: The hydrolysis is typically performed at the reflux temperature of the solvent (e.g., water or an alcohol-water mixture). Confirm that your reaction is maintaining a consistent and appropriate reflux temperature.
-
Solvent Choice: The solubility of the methyl ester can impact the reaction rate. If the ester has poor solubility in aqueous hydroxide solutions, consider adding a co-solvent like methanol or ethanol to improve solubility and facilitate the hydrolysis.
-
Purity of Starting Material: Impurities in the this compound could interfere with the reaction. Ensure your starting material is of high purity.
Q2: I am observing the formation of side products during the hydrolysis. What are the likely side reactions and how can I minimize them?
A2: The presence of a nitro group and a methylamino group on the aromatic ring can lead to potential side reactions under harsh basic conditions.
-
Potential for Decarboxylation: While less common for benzoic acids, prolonged exposure to very high temperatures and strong base could potentially lead to some decarboxylation. Adhering to the recommended reaction time and temperature should minimize this.
-
Degradation of the Nitro Group: Aromatic nitro groups can sometimes be susceptible to reduction or other transformations in the presence of certain reagents, though this is less likely with simple hydroxide bases. Ensure your reagents are free from contaminants that could act as reducing agents.
-
N-Alkylation: While unlikely under these conditions, ensure no alkylating agents are present as contaminants.
To minimize side products, it is advisable to use the mildest conditions that still afford a complete reaction. This includes using a moderate excess of base and not extending the reflux time unnecessarily.
Q3: The color of my reaction mixture has turned very dark. Is this normal, and what should I do?
A3: A yellow to orange color is expected for the product, 4-(methylamino)-3-nitrobenzoic acid.[1] A very dark or black color may indicate some decomposition. This could be due to excessive heating or the presence of impurities. If the desired product is still present (as confirmed by TLC), you may be able to salvage it through purification. For future runs, consider lowering the reaction temperature slightly or reducing the reaction time.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the hydrolysis of this compound?
A1: A general and effective protocol for the hydrolysis is as follows:
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in an aqueous solution of sodium hydroxide (2-4 molar equivalents). A co-solvent such as methanol or ethanol can be added to improve solubility.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature with stirring for 2-5 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with an acid, such as 2M hydrochloric acid or acetic acid, to a pH of approximately 2-5 to precipitate the product.[1]
-
Isolation: Isolate the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol.[1]
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a yellow solid.[1]
-
Drying: Dry the purified 4-(methylamino)-3-nitrobenzoic acid under vacuum.
Q2: How do I purify the final product, 4-(methylamino)-3-nitrobenzoic acid?
A2: The most common method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly to induce crystallization of the pure product, which can then be isolated by filtration.
Q3: What are the expected yield and purity for this hydrolysis reaction?
A3: With a well-optimized protocol, a yield of 95-97% with a purity of >99% can be expected for the hydrolysis of this compound to 4-(methylamino)-3-nitrobenzoic acid.[1]
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 4-(methylamino)-3-nitrobenzoic Acid |
| CAS Number | 71254-71-2 | 41263-74-5 |
| Molecular Formula | C₉H₁₀N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol |
| Appearance | Solid | Yellow crystalline powder |
| Melting Point | Not specified | 210-212 °C |
| Solubility | Not specified | Soluble in water, ethanol, and DMSO |
Table 2: Typical Hydrolysis Reaction Parameters
| Parameter | Value | Reference |
| Base | NaOH or KOH | General Knowledge |
| Molar Equivalents of Base | 2 - 4 | General Knowledge |
| Solvent | Water or Water/Ethanol mixture | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 - 5 hours | [1] |
| Expected Yield | 95 - 97% | [1] |
| Expected Purity | >99% | [1] |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Logical workflow for troubleshooting incomplete hydrolysis.
References
Technical Support Center: Managing Exothermic Reactions in the Nitration of 4-Chlorobenzoic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the nitration of 4-chlorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you manage the highly exothermic nature of this reaction, ensure safety, and optimize product yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the nitration of 4-chlorobenzoic acid in a direct question-and-answer format.
| Problem Encountered | Potential Causes & Solutions |
| Q1: My reaction mixture is turning dark brown/black, and I'm seeing vigorous gas evolution. What should I do? | A1: This indicates a potential runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid temperature increase and decomposition. Immediate Action: 1. If it is safe to do so, immediately immerse the reaction flask in a large, pre-prepared ice-salt or dry ice-acetone bath to cool it rapidly.[1]2. Cease the addition of the nitrating mixture instantly.3. If the reaction appears uncontrollable, evacuate the fume hood and follow your laboratory's emergency procedures. A common industrial safety measure is to "drown" the entire reaction mixture in a large volume of cold water to halt the reaction.[2]Prevention: • Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., below 40°C, with some protocols calling for 0-15°C). Continuously monitor the internal temperature.[3][4][5]• Slow, Controlled Addition: Add the nitrating mixture (mixed acid) dropwise with vigorous stirring to ensure efficient heat dissipation.[1][6]• Adequate Cooling Capacity: Ensure your cooling bath is large enough to absorb the heat generated by the reaction. |
| Q2: The yield of my desired 4-chloro-3-nitrobenzoic acid is very low. What are the common causes? | A2: Low yields can result from incomplete reaction, side reactions, or mechanical losses during workup. Troubleshooting Steps: 1. Incomplete Reaction: The deactivating nature of the chloro and carboxylic acid groups requires sufficiently strong conditions.[6] Ensure the reaction has been allowed to proceed for the recommended time after the addition of the nitrating agent is complete (e.g., 2 hours).[3][6]2. Improper Temperature: While high temperatures can cause runaway reactions, temperatures that are too low may slow the reaction rate excessively. Adhere to a proven protocol's temperature range.[7]3. Loss During Workup: When quenching the reaction by pouring it onto ice water, ensure the product fully precipitates. Use ice-cold water for washing the filtered product to minimize its solubility and subsequent loss.[5]4. Reagent Quality: Ensure that concentrated sulfuric and nitric acids are of high purity and concentration, as water content can hinder the formation of the necessary nitronium ion (NO₂+).[8][9] |
| Q3: My final product is an oil or fails to solidify after quenching. | A3: This issue often points to the presence of impurities that depress the melting point of the product. Potential Causes & Solutions: 1. Incomplete Removal of Acids: Residual sulfuric or nitric acid in the crude product can prevent proper crystallization.[10] Ensure the solid is washed thoroughly with ample amounts of cold water until the washings are neutral.2. Formation of Isomeric Impurities: Although the primary product is 4-chloro-3-nitrobenzoic acid, other isomers can form, creating a eutectic mixture with a lower melting point. Purification is necessary.3. Presence of Dinitro Products: Over-nitration can occur if conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), leading to dinitrated byproducts that may be oily.[5]Solution: • Purification: Recrystallization from a suitable solvent, such as an ethanol/water mixture, is often effective for removing impurities and obtaining a pure, solid product.[7] |
| Q4: How can I improve the purity of my product and minimize side reactions? | A4: Improving purity requires careful control over reaction conditions to enhance selectivity. Optimization Strategies: 1. Strict Temperature Control: This is the most critical factor. Maintaining a consistent, low temperature minimizes the formation of dinitrated and oxidized byproducts.[5]2. Controlled Reagent Addition: Add the nitrating mixture slowly and sub-surface (if possible) with efficient stirring to prevent localized "hot spots" where side reactions can occur.[6]3. Solvent Choice: The use of an inert solvent like methylene chloride or 1,2-dichloroethane can help moderate the reaction by improving heat transfer and controlling the concentration of reactants.[3][6][7]4. Stoichiometry: Use a slight molar excess of nitric acid (e.g., 1.1 equivalents) to ensure complete conversion of the starting material without promoting excessive side reactions.[6] |
| Q5: What are the essential safety precautions when preparing and handling the nitrating mixture? | A5: The nitrating mixture (mixed nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[11] Strict safety protocols are mandatory. Safety Procedures: 1. Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[12][13]2. Fume Hood: All operations must be conducted inside a certified chemical fume hood.[13]3. Preparation: Always add the nitric acid slowly to the cold sulfuric acid. NEVER add sulfuric acid to nitric acid , and never add water to the mixed acid, as this can cause a violent exothermic reaction and dangerous splashing.[12] The mixing process itself is highly exothermic and should be done in an ice bath.[14]4. Storage: Keep the nitrating mixture away from combustible materials, organic solvents, and bases.[15][16] |
Data Presentation: Reaction Conditions
The following tables summarize quantitative data from various published protocols for the nitration of 4-chlorobenzoic acid, providing a baseline for comparison.
Table 1: Overview of Reaction Parameters
| Parameter | Method 1[6] | Method 2[3] | Method 3[7] |
| Solvent | Methylene Chloride | 1,2-Dichloroethane | None (Conc. HNO₃) |
| Nitrating Agent | 98% HNO₃ / 100% H₂SO₄ | Mixed Acid (35.2% HNO₃ / 64.2% H₂SO₄) | Conc. Nitric Acid |
| Temperature | Boiling point, then 42°C | 40°C | < 20°C |
| Reaction Time | 1 hr addition, 2 hr stir | 3 hr addition, 2 hr stir | 6 hours |
| Reported Yield | 97.3% | 96.8% | 90% |
| Product Purity | 99.5% | 99.5% | Not Specified |
| Melting Point | 182.9 - 184.0°C | 182.9 - 184.0°C | Not Specified |
Experimental Protocols
This section provides a generalized, detailed methodology for the nitration of 4-chlorobenzoic acid based on common laboratory procedures.
Materials and Reagents:
-
4-chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70% or 98%)
-
Methylene chloride (or 1,2-dichloroethane)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath (large enough for the reaction flask)
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Substrate Solution Preparation: In a round-bottom flask, suspend 4-chlorobenzoic acid (e.g., 0.5 mol, 78.25 g) in a solvent like methylene chloride (200 mL).[6] Begin stirring and cool the flask in an ice bath to 0-5°C.
-
Nitrating Agent Addition: For this specific protocol, add concentrated nitric acid (e.g., 0.55 mol, 33.5 g of 98% HNO₃) to the cooled substrate suspension with continuous stirring.[6]
-
Reaction Initiation: Gently heat the mixture to its boiling point (approx. 40°C for methylene chloride).
-
Sulfuric Acid Addition: While maintaining the boiling temperature, add concentrated sulfuric acid (e.g., 63.5 g of 100% H₂SO₄) dropwise from a dropping funnel over a period of approximately 1 hour.[6] The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Completion: After the addition is complete, cool the mixture to approximately 42°C and continue stirring for an additional 2 hours to ensure the reaction goes to completion.[6]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 300 mL of water/ice) in a separate beaker with vigorous stirring.[6] The crude product, 4-chloro-3-nitrobenzoic acid, will precipitate as a pale yellow solid.
-
Isolation: If a solvent was used, it can be removed by distillation.[6] Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with several portions of cold deionized water to remove all residual acids.
-
Drying and Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[7] The final product should be a light yellow crystalline powder.[7]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the nitration process.
Caption: Reaction scheme for the nitration of 4-chlorobenzoic acid.
Caption: Step-by-step workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.
Caption: Troubleshooting logic for a suspected runaway exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. twu.edu [twu.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. columbuschemical.com [columbuschemical.com]
Technical Support Center: Improving the Regioselectivity of Nitration in Substituted Benzoic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the regioselective nitration of substituted benzoic acids. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective nitration of substituted benzoic acids?
The main challenge lies in controlling the position of the incoming nitro group on the aromatic ring.[1] The carboxylic acid group is a deactivating, meta-directing group, which means it slows down the reaction and directs the electrophile (the nitronium ion, NO₂⁺) to the meta-position.[1][2][3] However, the presence of other substituents on the benzoic acid ring can exert their own directing effects, often leading to a mixture of ortho, meta, and para isomers.[1]
Q2: Why is the nitration of benzoic acid a slow reaction, and why is the meta-substituted product the major product?
The carboxylic acid (-COOH) group is a strong electron-withdrawing group.[4] This deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by pulling electron density away from the ring through both resonance and inductive effects, making it less nucleophilic.[2][4] The deactivation is more pronounced at the ortho and para positions due to resonance, making the meta position the most favorable site for electrophilic attack.[2][5] Consequently, m-nitrobenzoic acid is the predominant product.[2]
Q3: How do other substituents on the benzoic acid ring affect the regioselectivity of nitration?
The directing effects of other substituents compete with the meta-directing effect of the carboxylic acid group.
-
Activating Groups (e.g., -CH₃, -OH, -OCH₃): These groups are typically ortho, para-directors.[6] Their presence can lead to a mixture of products where nitration occurs at positions favored by both the activating group and the carboxylic acid group. For example, in the nitration of 4-methylbenzoic acid, the primary product is 4-methyl-3-nitrobenzoic acid, where nitration is ortho to the activating methyl group and meta to the deactivating carboxylic acid group.[6]
-
Deactivating Groups (e.g., -NO₂, halogens): These groups are typically meta-directors (with the exception of halogens which are ortho, para-directing deactivators).[7] When another deactivating group is present, the ring becomes even more deactivated, and the position of nitration is determined by the combined directing effects.
Q4: What is the role of sulfuric acid in the nitration of benzoic acid?
Concentrated sulfuric acid serves two critical functions in this reaction:
-
Catalyst: It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in the reaction.[2][6]
-
Solvent: In many procedures, it is also used as the solvent to dissolve the benzoic acid derivative.[8]
Troubleshooting Guides
Problem 1: Low yield of the desired nitrobenzoic acid.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR.[1] - Verify the concentration and purity of the nitric and sulfuric acids, as the formation of the nitronium ion is dependent on a strong acid catalyst.[1] |
| Substrate is too deactivated | - For strongly deactivated benzoic acids, consider using stronger nitrating agents (e.g., fuming nitric acid) or increasing the reaction temperature. Be aware that harsher conditions can lead to side reactions and decreased selectivity.[1] |
| Loss of product during workup | - Nitrobenzoic acids can have some solubility in water, especially at higher temperatures. Ensure precipitation and filtration steps are performed in an ice bath to minimize losses.[1] - During extraction, ensure the pH is adjusted correctly to keep the carboxylic acid in its protonated, less water-soluble form.[1] |
Problem 2: Poor regioselectivity resulting in a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - Temperature control is crucial for regioselectivity. For many nitrations of substituted benzoic acids, maintaining a low temperature (e.g., 0-10 °C) is recommended to favor the kinetically controlled product.[6][9] |
| Conflicting Directing Effects | - When substituents have competing directing effects, leverage steric hindrance. For example, to favor nitration at a less sterically hindered position, the choice of reaction conditions can be optimized.[6] In the case of 4-methylbenzoic acid, nitration at the 3-position is generally favored over the more sterically hindered 2-position.[6] |
| Inappropriate Nitrating Agent | - The choice of nitrating agent can influence regioselectivity. While the standard mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems can be explored for specific substrates, though this may require significant optimization.[6] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the nitration of benzoic acid and a substituted derivative. Actual results will vary based on specific experimental parameters.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Major Product | Typical Yield (%) |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 30 | Several hours | m-Nitrobenzoic acid | Varies |
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 15 - 30 minutes | 4-Methyl-3-nitrobenzoic acid | ~70-85[8] |
Experimental Protocols
Key Experiment: Nitration of 4-Methylbenzoic Acid to 4-Methyl-3-nitrobenzoic Acid [8]
This protocol provides a general guideline. Always consult safety data sheets and perform a thorough risk assessment before conducting any experiment.
Materials and Reagents:
-
4-Methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or Pasteur pipette
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully add a measured volume of concentrated nitric acid.
-
Cool the nitric acid in an ice bath.
-
Slowly and cautiously add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl gently to mix. Caution: This is a highly exothermic process.
-
-
Reaction Setup:
-
In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid.
-
Cool this flask in an ice bath to a temperature between 0 and 5 °C.
-
-
Nitration Reaction:
-
While vigorously stirring the solution of 4-methylbenzoic acid, slowly add the chilled nitrating mixture dropwise.
-
Ensure the temperature of the reaction mixture does not exceed 10 °C.[8]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.
-
The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold deionized water to remove residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Visualizations
Caption: Experimental workflow for the nitration of substituted benzoic acids.
Caption: Key factors influencing the regioselectivity of nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. fvs.com.py [fvs.com.py]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 8. benchchem.com [benchchem.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
"alternative catalysts for the esterification of 4-(methylamino)-3-nitrobenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-(methylamino)-3-nitrobenzoic acid.
Alternative Catalysts: Troubleshooting and FAQs
The esterification of 4-(methylamino)-3-nitrobenzoic acid can be challenging due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group. While traditional methods using mineral acids like sulfuric acid are common, they often lead to issues with corrosion, waste generation, and difficult product purification.[1] This guide explores alternative catalysts and provides solutions to common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of 4-(methylamino)-3-nitrobenzoic acid?
A1: The primary challenges include:
-
Competing Reactions: The amino group can be protonated by strong acid catalysts, deactivating the substrate.
-
Harsh Reaction Conditions: Strong acids and high temperatures can lead to side reactions and degradation of the starting material or product.[2]
-
Product Isolation: Separating the ester from the catalyst and unreacted starting materials can be complex, especially with homogeneous catalysts.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction, and the presence of water can limit product yield.[3][4]
Q2: What are the advantages of using solid acid catalysts over traditional mineral acids?
A2: Solid acid catalysts offer several advantages:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification.[5][6][7]
-
Reusability: Many solid acid catalysts can be recovered, regenerated, and reused multiple times, making the process more cost-effective and environmentally friendly.[6][7][8]
-
Reduced Corrosion: They are generally less corrosive to equipment than strong mineral acids.[6]
-
Milder Reaction Conditions: Some solid acid catalysts can promote esterification under milder conditions, reducing the likelihood of side reactions.
Q3: Can ionic liquids be used for this esterification?
A3: Yes, ionic liquids (ILs), particularly Brønsted acidic ionic liquids, can serve as both the catalyst and the solvent.[9][10] Their advantages include high thermal stability, low vapor pressure, and the potential for catalyst recycling.[10] The ester product is often immiscible with the ionic liquid, allowing for easy separation.[10]
Q4: How can I drive the esterification reaction to completion?
A4: To maximize the yield of the ester, you can:
-
Use an Excess of Alcohol: Using the alcohol as a solvent or in large excess shifts the equilibrium towards the product side.[3][11][12]
-
Remove Water: The water formed during the reaction can be removed by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a dehydrating agent.[4][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Presence of water in reactants or solvent. 5. Deactivation of the substrate by the amino group. | 1. Activate the catalyst according to the protocol (e.g., drying). 2. Increase the catalyst amount. 3. Increase the reaction temperature. 4. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark trap to remove water as it forms.[4] 5. Consider using a milder catalyst or protecting the amino group. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Strong acid catalyst causing degradation or side reactions involving the amino or nitro groups.[2] | 1. Lower the reaction temperature. 2. Monitor the reaction by TLC and stop it upon consumption of the starting material. 3. Switch to a milder, heterogeneous catalyst like modified montmorillonite K10 or a Zr/Ti solid acid. |
| Difficulty in Product Isolation/Purification | 1. Use of a homogeneous catalyst that is difficult to remove. 2. Emulsion formation during aqueous workup. 3. Product is soluble in the aqueous phase. | 1. Use a solid acid catalyst that can be filtered off.[6] 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Adjust the pH of the aqueous phase to ensure the ester is in its neutral form and less soluble. |
| Catalyst Deactivation (for recyclable catalysts) | 1. Poisoning of active sites by impurities or byproducts. 2. Leaching of the active component. 3. Clogging of pores (for porous catalysts). | 1. Wash the catalyst with an appropriate solvent after each use. 2. Consider catalyst regeneration procedures (e.g., calcination for some solid acids). 3. Ensure proper workup to remove all organic residues from the catalyst. |
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the esterification of benzoic acid and its derivatives.
| Catalyst | Substrate | Alcohol | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphoric Acid Modified Montmorillonite K10 | Substituted Benzoic Acids | Methanol | Reflux | 5 | >93 | [13] |
| Zr/Ti Solid Acid (ZT10) | p-chlorobenzoic acid | Methanol | 120 | 12 | 87.2 | [1] |
| Zr/Ti Solid Acid (ZT10) | p-methylbenzoic acid | Methanol | 120 | 12 | 85.3 | [1] |
| Magnetic Nanoparticles with Poly(ionic liquid) (Fe3O4@SiO2–P([VLIM]PW)) | Palmitic Acid | Methanol | 70 | 6 | 94 | [6][7][8] |
| Bisimidazolium Tungstates (Ionic Liquid) | Benzoic Acid | Ethylene Glycol | 140 | 6 | 95.2 | [14] |
Experimental Protocols
Esterification using Phosphoric Acid Modified Montmorillonite K10[13]
Catalyst Preparation:
-
Add 500 mg of Montmorillonite K10 clay and 37.5 mg of ortho-phosphoric acid to 5 mL of toluene in a round-bottom flask.
-
Reflux the mixture for approximately 5 hours.
-
Remove the toluene by distillation under vacuum.
-
Dry the solid material in an oven at 110-120°C and store it in a desiccator.
Esterification Procedure:
-
In a round-bottom flask, mix the substituted benzoic acid and the alcohol in an equimolar ratio.
-
Add the prepared catalyst (10 wt% of the carboxylic acid).
-
Heat the mixture to reflux under solvent-free conditions for 5 hours.
-
After the reaction, cool the mixture and add a suitable solvent (e.g., diethyl ether).
-
Filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Esterification using Zr/Ti Solid Acid Catalyst[1]
Catalyst Preparation:
-
Prepare a zirconium oxychloride solution.
-
Add tetrabutyl titanate as the support (Zr:Ti molar ratio of 1.2:1).
-
Stir the mixture rapidly and then dry in an oven at 100°C until a constant weight is achieved.
-
Soak the dried mixture in a 2 mol/L sulfuric acid solution for 24 hours.
-
Dry the mixture again at 120°C until a constant weight is achieved.
-
Calcine the material in a Muffle furnace at 550°C for 12 hours.
Esterification Procedure:
-
Combine the benzoic acid derivative, methanol, and the Zr/Ti solid acid catalyst in a reaction vessel.
-
Heat the reaction mixture at the desired temperature (e.g., 120°C) for the specified time (e.g., 12 hours) with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate, typically by removing the excess alcohol under reduced pressure and then performing a standard aqueous workup and purification as described in the previous protocol.
Visualizations
Experimental Workflow for Solid Acid Catalyzed Esterification
Caption: Workflow for esterification using a solid acid catalyst.
Troubleshooting Logic for Low Ester Yield
Caption: Troubleshooting guide for low esterification yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ijstr.org [ijstr.org]
- 14. researchgate.net [researchgate.net]
"stability issues and degradation products of Methyl 4-(methylamino)-3-nitrobenzoate"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 4-(methylamino)-3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and degradation product analysis during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions due to its functional groups (ester, secondary amine, and nitro aromatic group). The primary stability concerns are hydrolysis, photodegradation, and oxidation. It is crucial to control the pH, light exposure, and presence of oxidizing agents during storage and experimentation.
Q2: What are the likely degradation products of this compound?
A2: The potential degradation products depend on the stress conditions. Under hydrolytic conditions (acidic or basic), the ester group can be cleaved to form 4-(methylamino)-3-nitrobenzoic acid and methanol. Photodegradation may lead to complex reactions involving the nitro group and the aromatic ring. Oxidative stress can lead to the formation of N-oxide derivatives or degradation of the methylamino group.
Q3: How can I prevent the degradation of this compound during storage?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products.[1] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC chromatogram during routine analysis. | Degradation of this compound. | Investigate the storage conditions (temperature, light, humidity). Perform forced degradation studies to identify the new peak. |
| Change in the physical appearance of the compound (e.g., color change). | Potential degradation, possibly due to light exposure or oxidation. | Protect the compound from light by using amber vials or storing it in the dark. Store under an inert atmosphere. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium (e.g., hydrolysis in aqueous solution). | Check the pH of your solutions. Use freshly prepared solutions for your experiments. Consider using a non-aqueous solvent if possible. |
| Low assay value for the parent compound. | Significant degradation has occurred. | Re-evaluate storage and handling procedures. Consider re-purification of the compound if necessary. |
Quantitative Data Summary
The following tables summarize typical data obtained from forced degradation studies of this compound. Note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 15% | 4-(methylamino)-3-nitrobenzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH at 60 °C | 25% | 4-(methylamino)-3-nitrobenzoic acid |
| Oxidative | 3% H₂O₂ at room temp | 20% | N-oxide derivatives, other oxidative products |
| Photolytic | UV light (254 nm) | 30% | Complex mixture of photoproducts |
| Thermal | 80 °C | 10% | Thermal decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid compound in an oven at 80 °C for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
"work-up procedures to remove impurities from Methyl 4-(methylamino)-3-nitrobenzoate"
Welcome to the technical support center for the work-up and purification of Methyl 4-(methylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this important intermediate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental work-up of this compound, presented in a question-and-answer format.
Q1: After the amination of 4-chloro-3-nitrobenzoic acid with methylamine, my crude product is a mixture of compounds. What are the likely impurities?
A1: The primary impurity is often the unreacted starting material, 4-chloro-3-nitrobenzoic acid. Other potential byproducts can include small amounts of a di-substituted product where a second methylamine molecule has reacted, or other side-products from the nucleophilic aromatic substitution. Incomplete reaction is a common issue.
Q2: During the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid, how can I be sure the reaction has gone to completion?
A2: The most common impurity after esterification is the unreacted starting material, 4-(methylamino)-3-nitrobenzoic acid.[1][2] You can monitor the reaction's progress using Thin Layer Chromatography (TLC). The starting material, being a carboxylic acid, is more polar and will have a lower Rf value than the ester product. A typical solvent system for this analysis is a mixture of hexane and ethyl acetate.
Q3: My purified this compound product is off-color (yellow or brown) instead of the expected solid. What is the cause and how can I fix it?
A3: Discoloration often indicates the presence of trace impurities, which can arise from side reactions during the synthesis or degradation of the product. Strong acidic conditions, especially with sulfuric acid, can sometimes lead to side reactions like sulfonation or oxidation of the aromatic ring. To remove colored impurities, recrystallization is the most effective method. If a single solvent is not effective, a mixed solvent system can be employed. Activated carbon treatment during recrystallization can also help to remove colored impurities.
Q4: I am having trouble getting my this compound to crystallize from the work-up solution. What should I do?
A4: If the product fails to crystallize, it may be due to the presence of impurities that inhibit crystal formation or because the solution is not supersaturated. Ensure that the reaction has gone to completion and that the starting materials have been consumed. If impurities are suspected, an additional purification step such as a wash with a dilute acid or base solution (depending on the nature of the impurity) may be necessary before attempting recrystallization. Forcing crystallization can be attempted by scratching the inside of the flask with a glass rod at the solvent level or by seeding with a small crystal of the pure product.
Q5: What is a good solvent for the recrystallization of this compound?
A5: Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of nitrobenzoate derivatives.[3] The principle of recrystallization is to dissolve the impure solid in a hot solvent in which it is soluble and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent. The ideal solvent is one in which the product is highly soluble at high temperatures and sparingly soluble at low temperatures.
Experimental Protocols
Below are detailed methodologies for key experiments related to the purification of this compound.
Protocol 1: Work-up and Extraction after Fischer Esterification
-
Neutralization: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components and then add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid catalyst.
-
Washing: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data for Reaction Monitoring
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| 4-(methylamino)-3-nitrobenzoic acid | 1:1 | ~0.2 - 0.3 | UV (254 nm) |
| This compound | 3:1 | ~0.6 - 0.7 | UV (254 nm) |
| 4-chloro-3-nitrobenzoic acid | 1:1 | ~0.4 - 0.5 | UV (254 nm) |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent saturation, and temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Methyl 4-(methylamino)-3-nitrobenzoate and Its Isomers for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical for optimizing synthesis, predicting biological activity, and ensuring the selection of the most promising drug candidates. This guide provides a detailed comparative analysis of Methyl 4-(methylamino)-3-nitrobenzoate and its key isomers, focusing on their synthesis, physicochemical properties, and reported biological activities, supported by experimental data and protocols.
This compound and its isomers are substituted nitroaromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The specific arrangement of the methylamino, nitro, and methyl ester functional groups on the benzene ring significantly influences their chemical reactivity, physical properties, and biological efficacy.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the functional groups leads to distinct physicochemical properties among the different forms of methyl aminonitrobenzoate. A summary of these key properties is presented below.
| Property | This compound | Methyl 3-(methylamino)-4-nitrobenzoate | Methyl 4-amino-3-nitrobenzoate |
| CAS Number | 36242-50-9[1] | 251643-13-7[2][3] | 3987-92-6[4] |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₉H₁₀N₂O₄[2][3] | C₈H₈N₂O₄[4] |
| Molecular Weight | 210.19 g/mol [1][2] | 210.19 g/mol [2][3] | 196.16 g/mol [4] |
| Appearance | Solid[1] | Not Specified | Not Specified |
| Purity | 95%[1] | min 97%[3] | Not Specified |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves multi-step procedures, including nitration, amination, and esterification. The choice of starting materials and reaction conditions is crucial for achieving the desired isomer with high yield and purity.
Synthesis of this compound
A common route for the synthesis of this compound involves the esterification of its carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid.[5] This precursor can be synthesized from 4-chlorobenzoic acid through a two-step process of nitration followed by nucleophilic substitution with methylamine.[5]
Experimental Protocol: Synthesis of 4-(methylamino)-3-nitrobenzoic acid from 3,4-Dinitrobenzoic acid
-
Dissolve 3,4-Dinitrobenzoic acid (10 g, 47.2 mmol) in ethanol (50 mL).
-
Add triethylamine (TEA, 13 mL) and a 2M solution of methylamine in methanol (35 mL, 70 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, concentrate the mixture and add water to the residue.
-
Filter the mixture and acidify the filtrate with acetic acid (AcOH).
-
Collect the precipitated solid and dry to obtain 4-methylamino-3-nitrobenzoic acid. (Yield: 7.5 g, 81%).[6]
Experimental Protocol: Fischer Esterification to this compound
-
Dissolve 4-(methylamino)-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[5]
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Biological Activity: A Comparative Perspective
Substituted nitrobenzoates have garnered significant interest for their broad range of biological activities, including antimicrobial and antitumor effects.[7] The mechanism of action often involves the bioreduction of the nitro group within microbial or cancer cells, leading to the formation of cytotoxic reactive nitrogen species.[7]
While direct comparative studies on the biological activity of this compound and its immediate isomers are limited in publicly available literature, research on related substituted nitrobenzoates provides valuable insights into their potential.
-
Antimicrobial Activity: Nitro-substituted benzoic acid derivatives have shown promising activity against various microbial pathogens.[7] For instance, a study on a library of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active against Mycobacterium tuberculosis, with 3,5-dinitrobenzoate esters demonstrating the highest potency.[6] Derivatives of 3-Methyl-4-nitrobenzoic acid have exhibited significant antifungal activity against Candida guilliermondii, with the methyl ester showing a Minimum Inhibitory Concentration (MIC) of 39 µM.[8][9]
-
Anticancer Activity: 4-Methyl-3-nitrobenzoic acid, a related compound, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer, suggesting that its derivatives may possess antimetastatic properties.[9]
The specific positioning of the methylamino and nitro groups is expected to significantly impact the molecule's interaction with biological targets. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships (SAR) for this class of isomers.
Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial/antitumor activity.
Spectroscopic Characterization
General Spectroscopic Interpretation Workflow
Caption: A typical workflow for spectroscopic characterization.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its isomers based on currently available data. The distinct physicochemical properties and synthetic routes highlight the importance of careful isomer selection in the design of new therapeutic agents. While the biological activity of the broader class of substituted nitrobenzoates is promising, there is a clear need for direct, head-to-head comparative studies of these specific isomers to fully understand their structure-activity relationships. Future research should focus on the systematic synthesis of these isomers, followed by comprehensive spectroscopic characterization and parallel screening for a range of biological activities to identify the most potent and selective candidates for further drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"spectroscopic comparison of Methyl 4-(methylamino)-3-nitrobenzoate and its precursors"
Spectroscopic Data Comparison
The transformation from the starting material to the final product involves key changes in functional groups—specifically, the esterification of a carboxylic acid and the nucleophilic aromatic substitution of a chloro group with a methylamino group. These structural modifications result in distinct and predictable changes in their respective NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Compound | Aromatic H-2 (δ, ppm) | Aromatic H-5 (δ, ppm) | Aromatic H-6 (δ, ppm) | -OCH₃ (δ, ppm) | Other |
| 4-chloro-3-nitrobenzoic acid | 8.43 (s) | 8.06 (d) | - | - | 13.5 (br s, -COOH) |
| Methyl 4-chloro-3-nitrobenzoate | 8.49 (d, J=1.5 Hz) | 7.90 (d, J=8.1 Hz) | 8.15 (dd, J=8.1, 1.5 Hz) | 3.90 (s) | - |
| Methyl 4-(methylamino)-3-nitrobenzoate (Expected) | ~8.5 (s) | ~6.9 (d) | ~7.9 (dd) | ~3.8 (s) | ~8.2 (br s, -NH), ~3.0 (d, -NHCH₃) |
Data for precursors sourced from publicly available datasets. Expected values for the final product are predictive.
Key ¹H NMR Observations:
-
Esterification: The disappearance of the broad carboxylic acid proton (-COOH) signal around 13.5 ppm and the appearance of a sharp singlet around 3.90 ppm corresponding to the methyl ester (-OCH₃) protons clearly indicate the conversion of 4-chloro-3-nitrobenzoic acid to its methyl ester.[1]
-
Amination (Expected): The substitution of the electron-withdrawing chlorine atom with the electron-donating methylamino group is expected to cause a significant upfield shift (to a lower δ value) for the proton at the H-5 position due to increased electron density. A new broad singlet for the N-H proton and a doublet for the N-methyl group protons are also anticipated.
¹³C NMR Spectral Data
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ |
| 4-chloro-3-nitrobenzoic acid | ~165 | ~132 | ~135 | ~148 | ~130 | ~125 | ~130 | - |
| Methyl 4-chloro-3-nitrobenzoate | ~164 | ~133 | ~135 | ~148 | ~131 | ~125 | ~130 | ~53 |
| This compound (Expected) | ~166 | ~118 | ~136 | ~140 | ~150 | ~115 | ~128 | ~52 |
Data for precursors sourced from publicly available datasets. Expected values for the final product are predictive.
Key ¹³C NMR Observations:
-
Esterification: A new signal appears around 53 ppm for the methyl ester carbon. The chemical shift of the carbonyl carbon (C=O) is not significantly altered.
-
Amination (Expected): The carbon atom directly bonded to the new methylamino group (C-4) is expected to experience a significant upfield shift due to the strong electron-donating nature of nitrogen. Conversely, the other ring carbons will have their chemical shifts adjusted based on the new substituent effects.
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| 4-chloro-3-nitrobenzoic acid | ~1700 | ~1530, ~1350 | ~750 | - | ~3000 (broad) |
| Methyl 4-chloro-3-nitrobenzoate | 1716 | ~1530, ~1350 | ~750 | - | - |
| This compound (Expected) | ~1710 | ~1520, ~1340 | - | ~3400 | - |
Data for precursors sourced from publicly available datasets.[1] Expected values for the final product are predictive.
Key IR Observations:
-
Esterification: The broad O-H stretch of the carboxylic acid disappears, and the C=O stretch may sharpen and shift slightly.
-
Amination: The C-Cl stretch will disappear, and a new, characteristic N-H stretching band is expected to appear around 3400 cm⁻¹. This provides a clear diagnostic peak for the successful substitution reaction.
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process starting from 4-chloro-3-nitrobenzoic acid.[2]
Step 1: Esterification of 4-chloro-3-nitrobenzoic acid
-
Procedure: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes). Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.5 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and reduce the solvent volume under vacuum. Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-chloro-3-nitrobenzoate.
-
Purification: Recrystallize the crude product from a suitable solvent system like ether or an ethyl acetate/hexane mixture to obtain pure white crystals.[1]
Step 2: Amination of Methyl 4-chloro-3-nitrobenzoate
-
Procedure: Dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or place it in a sealed reaction vessel.
-
Reaction: Add an aqueous solution of methylamine (2.0-3.0 eq). Seal the vessel and heat to 80-100°C for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of each compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
-
IR Spectroscopy: Obtain IR spectra using either KBr pellets for solid samples or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze samples using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the structural relationships between the target compound and its precursors.
Caption: Synthetic pathway for this compound.
Caption: Predicted spectroscopic shifts from precursor to product.
References
A Comparative Analysis of the Biological Activities of Nitrobenzoate Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoate derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development.[1] The position of the nitro group on the benzoate ring—ortho (o), meta (m), or para (p)—significantly influences the physicochemical properties and, consequently, the biological efficacy of the derivatives. This guide provides a comparative overview of the biological activities of derivatives from these three nitrobenzoate isomers, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activity Data
The biological potential of nitrobenzoate derivatives spans antimicrobial, anticancer, and anti-inflammatory applications. The isomeric position of the nitro group is a critical determinant of their biological effects. The general mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group, leading to the formation of reactive nitrogen species that can induce cellular damage.[1]
Antimicrobial Activity
Nitro-substituted aromatic compounds have demonstrated notable efficacy against various microbial pathogens. Studies on nitrobenzoate esters have revealed that derivatives with a nitro substitution on the aromatic ring are the most active.
| Derivative Class | Isomer Position | Target Organism | Activity Metric (MIC) | Reference |
| Nitrobenzoate Esters | para (4-nitro) | Mycobacterium tuberculosis | Inhibitory | [2] |
| Dinitrobenzoate Esters | meta (3,5-dinitro) | Mycobacterium tuberculosis | Highly Active | [2] |
| Nitrobenzamide Derivatives | para (4-nitro) | Various microbes | More potent than meta-isomer |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Notably, the 3,5-dinitrobenzoate esters (related to the meta-isomer) have been identified as the most active against M. tuberculosis.[2] Furthermore, in a study of nitrobenzamide isomers, the para-substituted compound exhibited greater antimicrobial potency than the meta-substituted analog, suggesting a potential advantage for the para-position in certain derivatives.
Anticancer Activity
The anticancer potential of nitrobenzoate derivatives is an area of active research. Their mechanisms can include the induction of apoptosis and inhibition of cancer cell migration. The table below summarizes the growth inhibitory activity of a series of 4-substituted-3-nitrobenzamide derivatives, which are structurally related to para-nitrobenzoate derivatives, against several human cancer cell lines.
| Compound (4-substituted-3-nitrobenzamide) | HCT-116 (Colon Carcinoma) GI₅₀ (µM) | MDA-MB-435 (Melanoma) GI₅₀ (µM) | HL-60 (Leukemia) GI₅₀ (µM) | Reference |
| 4-fluorobenzyl | 2.111 | 1.904 | 2.056 | [1] |
| 3,4-difluorobenzyl | >100 | 1.008 | 3.778 | [1] |
| 2-chlorobenzyl | 3.586 | 2.897 | 1.993 | [1] |
| 3-chlorobenzyl | 4.876 | 3.586 | 2.543 | [1] |
| 4-chlorobenzyl | 6.321 | 3.112 | 2.876 | [1] |
GI₅₀: 50% Growth Inhibition concentration. Lower values indicate higher potency.
Anti-inflammatory Activity
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.
Broth Microdilution Method for MIC Determination
This method is a standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
1. Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the nitrobenzoate derivative.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[4]
-
Sterilize the stock solution by filtration.[4]
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[4]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[4]
3. Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.[4]
-
Add 50 µL of a 2x final concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the subsequent wells.[4]
-
Inoculate each well with 50 µL of the standardized bacterial inoculum.[4]
4. Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.[4]
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6]
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
2. Compound Treatment:
-
Treat the cells with various concentrations of the nitrobenzoate derivatives and incubate for a specified period (e.g., 48 hours).[1]
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
4. Formazan Solubilization and Absorbance Reading:
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
General Experimental Workflow for Bioactivity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Cost-Effectiveness Analysis of Starting Materials for the Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of three common starting materials for the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate, a crucial building block in the pharmaceutical industry. By examining material costs, reaction yields, and processing steps, this document aims to inform strategic decisions in procurement and process optimization.
This analysis compares three synthetic routes to this compound, each starting from a different commercially available precursor: 4-chlorobenzoic acid (Route 1), 4-chloro-3-nitrobenzoic acid (Route 2), and methyl 4-fluoro-3-nitrobenzoate (Route 3). The cost-effectiveness of each route is evaluated based on the cost of raw materials and the efficiency of the synthetic transformations.
Executive Summary of Cost-Effectiveness
A comprehensive analysis of the three synthetic routes reveals that starting from 4-chloro-3-nitrobenzoic acid (Route 2) presents the most cost-effective pathway for the synthesis of this compound. This is attributed to a balance of a moderately priced starting material and a high-yielding, two-step reaction sequence. While starting directly from 4-chlorobenzoic acid (Route 1) is hampered by an additional nitration step, the use of the more expensive methyl 4-fluoro-3-nitrobenzoate (Route 3) does not offer a significant advantage in overall efficiency to justify its higher initial cost.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for each of the three synthetic routes, allowing for a direct comparison of their cost-effectiveness. Prices are based on bulk chemical supplier listings and may vary.
| Parameter | Route 1: from 4-Chlorobenzoic Acid | Route 2: from 4-Chloro-3-nitrobenzoic Acid | Route 3: from Methyl 4-fluoro-3-nitrobenzoate |
| Starting Material | 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | Methyl 4-fluoro-3-nitrobenzoate |
| Starting Material Cost (per mole) | ~$12.00 | ~$25.00 | ~$150.00 |
| Number of Steps | 3 | 2 | 1 |
| Overall Yield (estimated) | ~84% | ~85% | ~90% (estimated) |
| Key Reagents | Nitric Acid, Sulfuric Acid, Methylamine, Methanol | Methylamine, Methanol, Sulfuric Acid | Methylamine |
| Estimated Reagent Cost (per mole of product) | ~$5.00 | ~$3.00 | ~$1.00 |
| Estimated Total Cost (per mole of product) | ~$20.00 | ~$31.00 | ~$152.00 |
Synthetic Pathways Overview
The synthesis of this compound from the three different starting materials involves distinct chemical transformations. The logical flow of these synthetic routes and the cost analysis process is illustrated below.
Figure 1. Workflow for cost-effectiveness analysis and comparison of synthetic routes.
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below.
Route 1 & 2: Key Steps
Step 1a (Route 1): Nitration of 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid
To a stirred solution of 4-chlorobenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-chloro-3-nitrobenzoic acid. A typical yield for this reaction is approximately 98%.[1]
Step 2 (Route 1 & 2): Amination of 4-Chloro-3-nitrobenzoic Acid to 4-(Methylamino)-3-nitrobenzoic Acid
A mixture of 4-chloro-3-nitrobenzoic acid (1 equivalent) and an aqueous solution of methylamine (40%, ~5-10 equivalents) is heated to reflux for 4-6 hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to a pH of 3-4. The precipitated product is collected by filtration, washed with water, and dried to give 4-(methylamino)-3-nitrobenzoic acid. An expected yield is around 88%.[2]
Step 3 (Route 1 & 2): Fischer Esterification of 4-(Methylamino)-3-nitrobenzoic Acid
To a suspension of 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) is added.[4][5][6] The mixture is heated to reflux and stirred for 3-5 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound. Yields for this step are generally high, in the range of 90-97%.[7]
Route 3: Key Step
Step 1 (Route 3): Nucleophilic Aromatic Substitution of Methyl 4-fluoro-3-nitrobenzoate
To a solution of Methyl 4-fluoro-3-nitrobenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an aqueous solution of methylamine (40%, 2-3 equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. While a specific yield for this reaction with methylamine was not found in the literature, similar nucleophilic aromatic substitutions on related substrates suggest that a yield of around 90% can be expected.
Conclusion
Based on the current analysis of starting material costs, reagent expenses, and overall process yields, Route 2, commencing with 4-chloro-3-nitrobenzoic acid, emerges as the most cost-effective method for the synthesis of this compound. While Route 1 offers a cheaper initial starting material, the additional nitration step adds to the overall cost and process complexity. Route 3, although the most direct, is prohibitively expensive due to the high cost of methyl 4-fluoro-3-nitrobenzoate. For industrial-scale production where cost is a critical factor, optimizing the amination and esterification steps of Route 2 would be the most prudent strategy. Researchers and drug development professionals should consider these factors when planning their synthetic strategies to ensure both economic viability and efficient production of this important pharmaceutical intermediate.
References
- 1. Methanol Price Trends, Chart, Index, Spot Prices And Forecast [price-watch.ai]
- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 4. Buy 4-Chlorobenzoic acid | 74-11-3 [smolecule.com]
- 5. Methyl 3-fluoro-4-nitrobenzoate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. laballey.com [laballey.com]
- 7. imarcgroup.com [imarcgroup.com]
Confirming the Structure of Methyl 4-(methylamino)-3-nitrobenzoate using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. While 1D NMR spectra are fundamental, complex molecules often require the resolving power of two-dimensional (2D) NMR techniques for unambiguous structural confirmation. This guide provides a detailed analysis of the 2D NMR data expected for Methyl 4-(methylamino)-3-nitrobenzoate and compares it with alternative analytical approaches, offering a comprehensive resource for researchers in organic synthesis and drug development.
Predicted 1D and 2D NMR Spectral Data for this compound
To facilitate the structural confirmation of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected key correlations in COSY, HSQC, and HMBC spectra. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | - | 118.0 |
| 2 | C | - | - | 135.0 |
| 3 | C | - | - | 130.0 |
| 4 | C | - | - | 150.0 |
| 5 | H-5 | 6.80 | d, J ≈ 9.0 Hz | 112.0 |
| 6 | H-6 | 7.80 | dd, J ≈ 9.0, 2.0 Hz | 128.0 |
| 7 | C=O | - | - | 166.0 |
| 8 | O-CH₃ | 3.90 | s | 52.0 |
| 9 | N-H | 8.50 | br s | - |
| 10 | N-CH₃ | 3.10 | d, J ≈ 5.0 Hz | 30.0 |
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlation Type | Correlating Protons | Correlating Proton-Carbon |
| COSY | ³JHH | H-5 with H-6 | - |
| ⁵JHH | N-H with N-CH₃ | - | |
| HSQC | ¹JCH | - | H-5 with C-5 |
| - | H-6 with C-6 | ||
| - | O-CH₃ with C-8 | ||
| - | N-CH₃ with C-10 | ||
| HMBC | ²JCH, ³JCH | - | H-5 with C-1, C-3, C-4 |
| - | H-6 with C-2, C-4, C-7 | ||
| - | O-CH₃ with C-7 | ||
| - | N-H with C-4, C-10 | ||
| - | N-CH₃ with C-4 |
Comparative Analysis with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can also provide structural information.
Table 3: Comparison of Structural Elucidation Methods
| Method | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information, enabling unambiguous structure determination. Non-destructive. | Requires a larger amount of pure sample. Can be time-consuming to acquire and analyze data. |
| 1D NMR (¹H, ¹³C) | Faster to acquire. Provides fundamental information about the chemical environment of protons and carbons. | Can be difficult to interpret for complex molecules due to signal overlap. Does not directly show connectivity. |
| Mass Spectrometry (MS) | Highly sensitive. Provides accurate molecular weight and fragmentation patterns, which can suggest structural motifs. | Does not provide definitive information on isomerism. Fragmentation can sometimes be complex to interpret. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide a complete picture of the molecular skeleton. |
| X-ray Crystallography | Provides the absolute structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-state conformation. |
Experimental Protocols for 2D NMR
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is completely dissolved to avoid poor spectral resolution.
NMR Data Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments are used on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, acquisition times, and relaxation delays to ensure good signal-to-noise and resolution.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four). This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of 1D and 2D NMR techniques.
Caption: Workflow for 2D NMR-based structure confirmation.
This comprehensive approach, integrating 1D and 2D NMR data, provides irrefutable evidence for the structure of this compound, showcasing the power of modern spectroscopic methods in chemical research.
Distinguishing Isomers of Methyl Aminonitrobenzoate Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomers is a critical challenge in pharmaceutical development and chemical research, where structurally similar molecules can exhibit vastly different biological activities and toxicological profiles. This guide provides a comparative overview of mass spectrometry-based approaches for distinguishing between the positional isomers of methyl aminonitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. While experimental data for these specific isomers is limited in publicly accessible databases, this guide infers fragmentation behaviors based on established principles and data from closely related analogs.
Introduction to Isomer Differentiation by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For isomeric compounds, which share the same molecular formula and thus the same molecular weight, differentiation relies on analyzing their unique fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The specific fragmentation pathways are influenced by the molecule's structure, including the relative positions of functional groups on an aromatic ring.
Positional isomers, such as the ortho-, meta-, and para-substituted forms of a molecule, can often be distinguished by so-called "ortho effects" or other position-specific fragmentation mechanisms. For instance, adjacent functional groups in an ortho isomer can interact during fragmentation, leading to unique neutral losses or rearrangement products that are not observed for the meta and para isomers. Tandem mass spectrometry (MS/MS) is particularly valuable as it allows for the isolation of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID), providing a more detailed fingerprint of the molecule's structure.
Predicted Fragmentation Patterns of Methyl Aminonitrobenzoate Isomers
The primary isomers of methyl aminonitrobenzoate include methyl 4-amino-3-nitrobenzoate, methyl 3-amino-4-nitrobenzoate, and methyl 5-amino-2-nitrobenzoate, all with a molecular weight of 196.16 g/mol . Their differentiation by mass spectrometry will depend on the relative positions of the amino, nitro, and methyl ester groups.
Based on the fragmentation of related aromatic nitro and amino compounds, several key fragmentation pathways can be anticipated under electron ionization (EI):
-
Loss of the methoxy group (-OCH3): This is a common fragmentation for methyl esters, leading to a fragment ion at m/z 165.
-
Loss of the entire methoxycarbonyl group (-COOCH3): This would result in a fragment at m/z 137.
-
Loss of the nitro group (-NO2): This would produce a fragment at m/z 150.
-
Decarboxylation (-CO2) from the [M-OCH3]+ fragment: This would lead to a fragment at m/z 121.
The relative intensities of these and other fragment ions are expected to differ between the isomers, providing a basis for their differentiation. For example, an "ortho effect" between the amino and nitro groups, or between the amino and ester groups, could lead to unique fragmentation pathways for specific isomers.
Comparative Data of Key Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Predicted Relative Abundance Variation |
| 196 | 165 | [M - OCH3]+ | Varies based on isomer stability |
| 196 | 150 | [M - NO2]+ | Varies based on isomer stability |
| 196 | 137 | [M - COOCH3]+ | Varies based on isomer stability |
| 165 | 121 | [M - OCH3 - CO2]+ | Varies based on isomer stability |
Experimental Protocol: GC-MS Analysis of Methyl Aminonitrobenzoate Isomers
This section provides a general Gas Chromatography-Mass Spectrometry (GC-MS) protocol that can be adapted for the analysis of methyl aminonitrobenzoate isomers.
1. Sample Preparation:
-
Dissolve 1 mg of each isomer in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard containing all isomers at a concentration of 10 µg/mL each.
2. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column.
3. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Transfer Line Temperature: 280 °C
5. Data Analysis:
-
Acquire the mass spectra for each individual isomer and the mixture.
-
Compare the retention times and the fragmentation patterns of the isomers.
-
Identify unique fragment ions or significant differences in the relative abundances of common fragments to distinguish between the isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the isomers of methyl aminonitrobenzoate using GC-MS.
Signaling Pathway of Fragmentation
The fragmentation of an organic molecule in a mass spectrometer can be conceptualized as a series of competing and consecutive reactions. The following diagram illustrates a generalized fragmentation pathway for a methyl aminonitrobenzoate isomer.
A Comparative Guide to Building Blocks in Parallel Synthesis: Spotlight on Methyl 4-(methylamino)-3-nitrobenzoate
For researchers, scientists, and drug development professionals, the efficient construction of diverse small molecule libraries is a cornerstone of modern drug discovery. Parallel synthesis offers a high-throughput solution for generating these libraries, and the choice of building blocks is critical to the success of these endeavors. This guide provides a comparative analysis of Methyl 4-(methylamino)-3-nitrobenzoate and its alternatives in the context of parallel synthesis, with a focus on the generation of benzimidazole libraries, a privileged scaffold in medicinal chemistry.
The strategic selection of starting materials directly impacts key performance metrics such as reaction yield, product purity, and the overall efficiency of library synthesis. Here, we delve into the performance of this compound and compare it with other commonly employed building blocks, supported by available experimental data.
Performance Comparison in Parallel Synthesis
The following table summarizes the performance of various building blocks in the parallel synthesis of benzimidazole libraries. The data is compiled from studies employing solid-phase organic synthesis (SPOS), a common technique for high-throughput library generation.
| Building Block | Overall Yield (%) | Average Purity (%) | Synthesis Strategy | Reference |
| This compound (Analog) | 41 | 94 | Solid-Phase | [1] |
| 4-Fluoro-3-nitrobenzoic acid | 41 | 94 | Solid-Phase | [1] |
| 4-Chloro-3-nitrobenzoic acid | Data not available | Data not available | Solid-Phase (inferred) | |
| 4-Aminobenzoic acid | Data not available | Data not available | Solid-Phase (inferred) |
Note: Direct quantitative data for the parallel synthesis performance of this compound was not available in the reviewed literature. The data for its close analog, 4-fluoro-3-nitrobenzoic acid, is presented as a proxy for its expected performance in a similar solid-phase synthesis of a benzimidazole library.
The available data indicates that building blocks like 4-fluoro-3-nitrobenzoic acid are effective for the solid-phase synthesis of benzimidazole libraries, yielding products with high purity.[1] It is anticipated that this compound would perform similarly due to its comparable reactivity profile. The key steps in such a synthesis involve the initial attachment to a solid support, followed by a sequence of reactions including nitro group reduction and cyclization to form the benzimidazole core.
Experimental Protocols
A generalized experimental protocol for the solid-phase parallel synthesis of a benzimidazole library, adapted from methodologies reported for analogous building blocks, is provided below.[1]
Solid-Phase Synthesis of a Benzimidazole Library
This protocol outlines the key steps for the construction of a diverse benzimidazole library on a solid support, starting from a nitroaromatic carboxylic acid building block.
Materials:
-
Wang resin
-
4-Fluoro-3-nitrobenzoic acid (or this compound)
-
1,3-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
A diverse set of primary amines
-
N,N-Diisopropylethylamine (DIEA)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Tin(II) chloride (SnCl₂)
-
A diverse set of aldehydes
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Add 4-fluoro-3-nitrobenzoic acid (5.0 equiv.), DIC (5.0 equiv.), and DMAP (0.1 equiv.). Agitate the mixture for 16 hours at room temperature. Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Nucleophilic Aromatic Substitution: To the resin-bound nitrobenzoate, add a solution of a primary amine (5.0 equiv.) and DIEA (10% v/v) in NMP. Agitate for 18 hours at room temperature. Wash the resin as described in step 1. This step is performed in parallel in separate reaction vessels for each different amine.
-
Nitro Group Reduction: Treat the resin with a solution of SnCl₂ (3 M) in NMP and agitate for 16 hours at room temperature to reduce the nitro group to an amine. Wash the resin thoroughly.
-
Benzimidazole Formation: Add a solution of an aldehyde (5.0 equiv.) in DMF to the resin and agitate for 18 hours at room temperature. The cyclization to the benzimidazole is often achieved by exposure to air (oxidation). This step is performed in parallel for each different aldehyde.
-
Cleavage from Resin: Treat the resin with a mixture of 50% TFA in DCM for 30 minutes at room temperature to cleave the synthesized benzimidazole from the solid support.
-
Work-up and Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the individual library members as needed, typically by preparative HPLC.
Visualizing the Synthetic Workflow
The logical flow of the solid-phase parallel synthesis of a benzimidazole library can be visualized as follows:
Caption: Workflow for the solid-phase parallel synthesis of a benzimidazole library.
Signaling Pathway Context
Benzimidazole derivatives are known to interact with a wide variety of biological targets. For instance, certain substituted benzimidazoles act as angiotensin II receptor antagonists, playing a crucial role in the Renin-Angiotensin System (RAS), which is central to blood pressure regulation. A simplified representation of this signaling pathway is shown below. The synthesized library of benzimidazoles could be screened for activity against the Angiotensin II receptor type 1 (AT1 receptor).
Caption: Simplified Renin-Angiotensin signaling pathway and the potential point of intervention for benzimidazole antagonists.
References
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acid chlorides is a cornerstone of organic synthesis, providing activated intermediates for the preparation of esters, amides, and other acyl derivatives. For decades, thionyl chloride (SOCl₂) has been the workhorse for this transformation due to its high reactivity and the convenient removal of its gaseous byproducts. However, its corrosive nature, harsh reaction conditions, and potential for side reactions with sensitive substrates have driven the exploration of milder and more selective alternatives. This guide provides an objective comparison of the performance of key alternative reagents to thionyl chloride, supported by experimental data and detailed methodologies to inform your selection of the optimal reagent for your synthetic needs.
At a Glance: Thionyl Chloride vs. The Alternatives
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Cyanuric Chloride (CC) | Triphosgene (BTC) | Vilsmeier Reagent | Propylphosphonic Anhydride (T3P®) |
| Form | Colorless liquid | Colorless liquid | White crystalline solid | White crystalline solid | Prepared in situ | Colorless liquid |
| Reaction Conditions | Often neat, reflux | Room temperature, catalytic DMF | Room temperature, base | Mild conditions, catalytic DMF | Mild conditions | 0°C to room temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | Triazine derivatives (solid) | CO₂, HCl (gaseous) | DMF, HCl | Propylphosphonic acid derivatives (water-soluble) |
| Selectivity | Highly reactive, can affect sensitive groups | Milder, more selective | Good for acid-sensitive substrates | Good yields, mild | Mild | High, low epimerization |
| Work-up | Distillation of excess reagent | Evaporation of solvent and excess reagent | Filtration of solid byproduct | Evaporation | Aqueous work-up | Aqueous extraction |
| Cost | Less expensive | More expensive | Cost-effective | More expensive than phosgene | Prepared from common reagents | More expensive |
| Safety | Corrosive, toxic fumes | Toxic, corrosive, moisture-sensitive | Irritant, reacts with water | Safer to handle than phosgene gas | Prepared in situ, handle with care | Non-toxic, safe handling |
Oxalyl Chloride: The Mild and Selective Alternative
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a premier alternative to thionyl chloride, particularly for the synthesis of acid chlorides from sensitive or complex carboxylic acids.[1][2] Its milder reaction conditions, typically at room temperature, and the gaseous nature of its byproducts (CO, CO₂, and HCl) simplify reaction work-up and product purification.[1][2]
Mechanism of Action
The reaction proceeds through the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF. This intermediate is the active chlorinating agent that converts the carboxylic acid to the corresponding acid chloride.
References
In Silico Predictive Analysis of Methyl 4-(methylamino)-3-nitrobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico predicted properties for Methyl 4-(methylamino)-3-nitrobenzoate and a series of its rationally designed derivatives. The aim is to showcase a computational workflow that enables the early-stage assessment of key physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties, thereby guiding the selection of compounds with potentially improved drug-like characteristics for further experimental validation. This approach, rooted in computational chemistry and toxicology, offers a time- and resource-efficient alternative to traditional high-throughput screening.[1][2][3]
Compound Library Design
To explore the structure-activity and structure-property relationships, a virtual library of derivatives based on the scaffold of this compound (M4M3N) was designed. Modifications were focused on the ester, methylamino, and aromatic ring moieties to modulate key molecular properties.
Table 1: Designed Derivatives of this compound
| Compound ID | Parent Compound | Modification |
| M4M3N | - | - |
| D1-EthylEster | M4M3N | Methyl ester replaced with Ethyl ester |
| D2-PropylEster | M4M3N | Methyl ester replaced with n-Propyl ester |
| D3-Ethylamino | M4M3N | Methylamino group replaced with Ethylamino group |
| D4-Fluoro | M4M3N | Addition of a Fluoro group at position 6 |
| D5-Chloro | M4M3N | Addition of a Chloro group at position 6 |
In Silico Prediction of Physicochemical Properties
The fundamental physicochemical properties of the parent compound and its derivatives were predicted using established computational models. These parameters are crucial determinants of a compound's behavior in biological systems.
Methodology: Physicochemical properties were calculated using open-access cheminformatics toolkits and web servers like SwissADME and pkCSM, which employ a combination of fragment-based and topological methods for prediction.[4][5]
Table 2: Predicted Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | pKa (most acidic) | Polar Surface Area (Ų) |
| M4M3N | 210.19 | 1.85 | -2.50 | 14.5 | 95.5 |
| D1-EthylEster | 224.22 | 2.25 | -2.90 | 14.5 | 95.5 |
| D2-PropylEster | 238.25 | 2.65 | -3.30 | 14.5 | 95.5 |
| D3-Ethylamino | 224.22 | 2.20 | -2.85 | 14.8 | 95.5 |
| D4-Fluoro | 228.18 | 1.95 | -2.70 | 14.2 | 95.5 |
| D5-Chloro | 244.63 | 2.40 | -3.10 | 14.1 | 95.5 |
In Silico ADMET Profiling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compounds were predicted to assess their potential as drug candidates.
Methodology: ADMET properties were predicted using a consensus approach, integrating results from multiple in silico tools such as ADMETlab 2.0 and ProTox-II.[6] These platforms utilize a variety of models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of experimental data.
Table 3: Predicted ADMET Properties
| Compound ID | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Predicted LD50 (rat, oral, mg/kg) |
| M4M3N | > 90 | Yes | No | No | 500 |
| D1-EthylEster | > 90 | Yes | No | No | 550 |
| D2-PropylEster | > 90 | Yes | No | No | 600 |
| D3-Ethylamino | > 90 | Yes | No | No | 520 |
| D4-Fluoro | > 90 | Yes | No | No | 480 |
| D5-Chloro | > 90 | Yes | No | No | 450 |
In Silico Biological Activity Prediction: A Virtual Screening Workflow
Based on literature reports of antifungal activity for structurally related nitrobenzoate derivatives, a virtual screening workflow was designed to predict the potential of the designed compounds as antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis and comparative reactivity of two key pharmaceutical intermediates.
This guide provides a detailed comparison of the chemical reactivity of methyl 4-(methylamino)-3-nitrobenzoate and ethyl 4-(methylamino)-3-nitrobenzoate. These compounds are valuable intermediates in the synthesis of a variety of pharmaceuticals. Understanding their relative reactivity is crucial for optimizing reaction conditions and improving yields of target molecules. This comparison focuses on the reduction of the nitro group, a common transformation in the synthetic pathways utilizing these intermediates.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is provided below.
| Property | This compound | Ethyl 4-(methylamino)-3-nitrobenzoate |
| CAS Number | 36242-50-9[1] | 71254-71-2 |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 210.19 g/mol [1] | 224.21 g/mol |
| Appearance | Solid[1] | Solid |
| Purity | 95.0%[1] | Information not available |
Synthesis of Precursor and Esters
The common precursor for both esters is 4-(methylamino)-3-nitrobenzoic acid. A plausible synthetic workflow is outlined below.
References
Safety Operating Guide
Proper Disposal of Methyl 4-(methylamino)-3-nitrobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Methyl 4-(methylamino)-3-nitrobenzoate, a compound often used in organic synthesis, requires meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound if the specific SDS is unavailable. While the exact toxicological properties of this compound may not be thoroughly investigated, related nitro- and amino-substituted benzoic acid derivatives may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes and dust.[3]
-
Lab Coat: A flame-resistant lab coat is recommended, particularly when working with nitro compounds.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
1. Waste Identification and Collection:
-
Treat all unused this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) as hazardous waste.[5]
-
Collect solid waste in a dedicated, clearly labeled, and leak-proof container. Plastic containers are often preferred to minimize the risk of breakage.[5]
-
For solid waste such as contaminated gloves or wipes, it is good practice to double-bag the materials in clear plastic bags to allow for visual inspection.[5]
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area.[7]
-
Ensure the container is tightly sealed to prevent the release of dust or vapors.[3]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[2]
-
Secondary containment should be used to capture any potential leaks or spills.[5]
3. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][7]
-
Ensure all containers are properly labeled with the contents ("Hazardous Waste: this compound") and any other information required by your institution.[8]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary and eliminate all ignition sources.[4]
-
Wear appropriate PPE, including respiratory protection if dust is generated.[4]
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[4]
-
Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[1][3] Avoid generating dust during cleanup.[8][9]
5. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.[10]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[5][10]
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label. However, always confirm this procedure with your local regulations and EHS department.[5][10]
Key Data for Disposal
A comprehensive understanding of the properties of this compound and related compounds is crucial for its safe management.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 41263-74-5 (for the corresponding acid) |
| Molecular Formula | C9H10N2O4 |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[1] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Disposal Method | Incineration in a chemical incinerator with an afterburner and scrubber is a potential method, but this should be carried out by a licensed disposal company.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-(methylamino)-3-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 4-(methylamino)-3-nitrobenzoate, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for personnel safety and maintaining the integrity of your work.
This compound requires careful handling due to its potential hazards. While specific toxicity data is limited, its classification as an aromatic nitro compound warrants a cautious approach. The following procedures are based on available safety data for structurally similar compounds and general best practices for managing hazardous chemical powders.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. This involves a combination of engineering controls and appropriate PPE to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation during transfer or reaction quenching.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl or nitrile rubber gloves are recommended for protection against nitro compounds.[3] Always inspect gloves for integrity before use and dispose of them properly after handling.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[1] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a fume hood.[1][4] |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly closed to prevent the release of dust or vapors.[5]
-
All containers must be clearly labeled with the chemical name and associated hazards.[6]
2. Handling and Use - Experimental Protocol:
-
Engineering Controls: All weighing and transfer operations of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Weighing: To prevent dust dissemination, avoid pouring the powder directly from the container.[5] Use a spatula or scoop to transfer the material in small increments.[5] Work over disposable bench covers to easily manage any minor spills.[5]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
General Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
3. Spill Management:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[4] Wet cleaning methods or a HEPA vacuum are preferred for cleanup.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution.
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Dispose of the chemical waste in suitable, closed, and clearly labeled containers.[1][4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is recommended to use a licensed professional waste disposal service.[4] Do not dispose of down the drain.[4]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary steps for safely handling this compound, the following workflow diagram has been created.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
